Benzoylalbiflorin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32O12 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
InChI Key |
ZHQGREQIJCCKHT-ACZWZNQISA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Benzoylalbiflorin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzoylalbiflorin, a monoterpenoid glycoside isolated from Paeonia lactiflora. It details the discovery, experimental protocols for isolation and purification, and explores its biological activities, with a focus on its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Significance
This compound is a naturally occurring monoterpenoid first isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions.[1] It is a structural isomer of the more extensively studied benzoylpaeoniflorin. The presence of this compound, alongside other major constituents like paeoniflorin and albiflorin, contributes to the overall therapeutic effects of Paeonia extracts. Its anti-inflammatory and potential neuroprotective activities make it a compound of significant interest for further pharmacological investigation and drug development.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Paeonia lactiflora roots involves a multi-step process combining extraction, preliminary fractionation, and final purification using advanced chromatographic techniques.
Extraction of Crude Saponins
Objective: To extract a crude mixture of glycosides, including this compound, from the dried roots of Paeonia lactiflora.
Methodology:
-
Plant Material Preparation: Dried roots of Paeonia lactiflora are pulverized into a coarse powder.
-
Solvent Extraction: The powdered root material is extracted with 70-80% ethanol at room temperature with continuous stirring for 24 hours. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and n-butanol. The n-butanol fraction, containing the desired monoterpenoid glycosides, is collected and concentrated to dryness to yield the crude saponin extract.
Purification by Macroporous Resin Chromatography
Objective: To enrich the concentration of this compound and other monoterpenoid glycosides from the crude saponin extract.
Methodology:
-
Resin Selection and Preparation: A suitable macroporous resin (e.g., D101) is pre-treated by washing with ethanol and then equilibrated with deionized water.
-
Loading: The crude saponin extract is dissolved in deionized water and loaded onto the prepared resin column.
-
Washing: The column is washed with deionized water to remove sugars and other highly polar impurities.
-
Elution: The column is then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To isolate pure this compound from the enriched fraction.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm) is used for the separation.
-
Mobile Phase: A gradient elution is typically employed, consisting of acetonitrile (A) and water containing 0.1% formic acid (B). The gradient can be optimized, for example, starting from 20% A to 60% A over 40 minutes.
-
Flow Rate: A flow rate of 10-15 mL/min is generally used.
-
Detection: The eluent is monitored using a UV detector at 230 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under vacuum to yield the pure compound.
High-Speed Counter-Current Chromatography (HSCCC)
Objective: An alternative or complementary method for the preparative isolation of this compound.
Methodology:
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for separating similar compounds from Paeonia is n-butanol-ethyl acetate-water (e.g., in a 1:4:5 v/v/v ratio).[2]
-
Equilibration: The selected solvent system is thoroughly mixed and allowed to separate into two phases. The upper phase is used as the stationary phase, and the lower phase as the mobile phase. The HSCCC column is filled with the stationary phase.
-
Sample Injection: The enriched fraction from the macroporous resin chromatography is dissolved in a small volume of the biphasic solvent system and injected into the HSCCC instrument.
-
Elution: The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus rotates at a high speed (e.g., 800-1000 rpm).
-
Fraction Collection and Analysis: The effluent is continuously monitored with a UV detector, and fractions are collected. The purity of the fractions containing this compound is determined by HPLC.
Quantitative Data
The following tables summarize representative quantitative data for the isolation and analysis of monoterpenoid glycosides from Paeonia lactiflora. It is important to note that the yield and purity of this compound can vary depending on the plant material, extraction method, and purification technique.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Ethanol Extract | 15-25% (w/w of dried root) | General knowledge |
| Crude Saponin Fraction | 5-10% (w/w of crude extract) | General knowledge |
| HSCCC Purification of Paeoniflorin (Illustrative) | ||
| Sample Loading | 160 mg of crude sample (22.0% paeoniflorin) | [2] |
| Yield of Paeoniflorin | 33.2 mg | [2] |
| Purity of Paeoniflorin | 98.2% (by HPLC) | [2] |
| Recovery of Paeoniflorin | 94.3% | [2] |
Table 1: Representative Yields from Extraction and Purification of Paeonia lactiflora
| Analytical Method | Column | Mobile Phase | Detection | Application |
| HPLC-DAD | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Diode Array Detector (230 nm) | Quantitative analysis of crude extracts and purified fractions |
| UPLC-Q/TOF-MS | C18 (2.1 x 100 mm, 1.7 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Quadrupole Time-of-Flight Mass Spectrometer | Identification and structural elucidation of components in complex mixtures |
Table 2: Typical Analytical Conditions for this compound Analysis
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines. This compound is suggested to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.
Experimental Workflow
The overall workflow for the discovery, isolation, and characterization of this compound is summarized in the following diagram.
References
- 1. Benzoylaconine Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoylalbiflorin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the paeoniflorin-type compounds, it shares a structural relationship with other bioactive molecules found in medicinal plants. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and analytical methodologies for the extraction, isolation, and quantification of this compound.
Natural Sources and Distribution
This compound is primarily found in plants belonging to the Paeoniaceae family, commonly known as peonies. The principal species recognized for containing this compound is Paeonia lactiflora Pall., a perennial herbaceous plant widely used in traditional medicine. Another notable source is Paeonia veitchii Lynch.
The distribution of this compound, like other monoterpene glycosides, varies within the plant. The roots and rhizomes are the primary accumulation sites, making them the main source for extraction and isolation.
Quantitative Distribution of this compound
The concentration of this compound can vary depending on the plant species, cultivar, age, and environmental conditions. The following table summarizes the reported content of this compound in different Paeonia species.
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Paeonia lactiflora | Root | Typically lower than P. veitchii | [1] |
| Paeonia veitchii | Root | Generally higher than P. lactiflora | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that follows the general pathway of monoterpene glycoside formation in plants. While the complete pathway has not been fully elucidated, it is understood to involve several key stages, starting from primary metabolism and leading to the final specialized product. The biosynthesis can be broadly divided into the formation of the monoterpene backbone, followed by glycosylation and benzoylation.
The initial steps involve the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. Geranyl pyrophosphate (GPP), the C10 precursor of monoterpenes, is then formed from IPP and DMAPP. A series of enzymatic reactions involving terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) likely form the albiflorin aglycone. This aglycone is then glycosylated by a UDP-glycosyltransferase (UGT) and subsequently benzoylated by a benzoyl-CoA-dependent acyltransferase, likely from the BAHD family, to yield this compound.[2][3][4][5]
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Paeonia Root
This protocol describes a general method for the extraction and preparative isolation of this compound from the dried roots of Paeonia species.
1. Materials and Reagents:
-
Dried and powdered roots of Paeonia lactiflora or Paeonia veitchii
-
Ethanol (70-95%)
-
Methanol
-
Deionized water
-
Macroporous adsorbent resin (e.g., D101)[6]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for purification
2. Extraction Procedure:
-
Macerate or reflux the powdered Paeonia root with 70-95% ethanol at a 1:10 solid-to-liquid ratio (w/v) for 2-3 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar and moderately polar impurities. This compound is expected to be enriched in the more polar fractions.
3. Isolation by Column Chromatography:
-
Subject the enriched extract to column chromatography on a macroporous resin (e.g., D101). Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).[6]
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
Perform further purification using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate).
-
For final purification to obtain high-purity this compound, utilize preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.
Caption: Experimental workflow for this compound extraction and isolation.
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from a method for the determination of this compound in biological matrices and can be applied to plant extracts.
1. Instrumentation and Conditions:
-
UPLC System: A high-performance UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.
2. Sample Preparation:
-
Prepare a crude extract of the plant material as described in the extraction protocol.
-
Dilute the extract with the initial mobile phase composition.
-
Filter the diluted extract through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
3. Data Analysis:
-
Construct a calibration curve using a certified reference standard of this compound.
-
Quantify the amount of this compound in the plant extract by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product. Further research is warranted to fully elucidate the biosynthetic pathway and to explore the quantitative variation of this compound across a wider range of Paeonia species and cultivars, which will be crucial for its sustainable sourcing and future therapeutic development.
References
- 1. A comparative study on commercial samples of the roots of Paeonia vitchii and P. lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illuminating the biosynthesis pathway genes involved in bioactive specific monoterpene glycosides in Paeonia veitchii Lynch by a combination of sequencing platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Illuminating the biosynthesis pathway genes involved in bioactive specific monoterpene glycosides in Paeonia veitchii Lynch by a combination of sequencing platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The intricate biosynthetic pathway of Benzoylalbiflorin, a prominent monoterpene glycoside found in Paeonia species, has been a subject of increasing scientific curiosity. This technical guide provides an in-depth exploration of the enzymatic steps leading to the formation of this complex natural product. Drawing parallels with the closely related and more extensively studied paeoniflorin, this document outlines the key enzymes, intermediates, and regulatory mechanisms likely involved in Benzoylalbiflorin synthesis.
This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular machinery responsible for producing this pharmacologically significant compound.
Proposed Biosynthetic Pathway of Benzoylalbiflorin
The biosynthesis of this compound is a multi-step process that originates from primary metabolism and branches into a specialized secondary metabolic pathway. The pathway can be conceptually divided into four main stages:
-
Formation of the Monoterpene Backbone: Synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. These are then condensed to form the C10 precursor, geranyl pyrophosphate (GPP).
-
Cyclization and Formation of the Albiflorin Aglycone: The linear GPP molecule is cyclized by a terpene synthase (TPS) to form the characteristic pinane-type monoterpene skeleton. Subsequent modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the formation of the albiflorin aglycone.
-
Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose moiety to the albiflorin aglycone, forming a more stable and water-soluble intermediate.
-
Benzoylation: The final step involves the acylation of the glycosylated intermediate with a benzoyl group, a reaction catalyzed by a BAHD acyltransferase, to yield this compound.
While the complete enzymatic cascade for this compound has not been fully elucidated, significant insights can be drawn from the biosynthesis of paeoniflorin, which shares the same biosynthetic precursors and differs only in the stereochemistry of the aglycone. It is hypothesized that both paeoniflorin and albiflorin share the same initial biosynthetic pathway, with the stereochemical divergence occurring at a specific, yet to be fully identified, enzymatic step.[1]
Key Enzymes and Their Putative Roles
The biosynthesis of this compound is orchestrated by several families of enzymes. While specific enzymes for each step in this compound synthesis are yet to be definitively identified, functional characterization of homologous enzymes in the paeoniflorin pathway provides strong candidates.
| Enzyme Class | Putative Enzyme | Substrate(s) | Product | Putative Role in this compound Biosynthesis |
| Terpene Synthase (TPS) | Pinene Synthase (e.g., PlTPS21) | Geranyl Pyrophosphate (GPP) | α-pinene/Pinene-type skeleton | Catalyzes the initial cyclization of the linear GPP precursor to form the core monoterpene backbone. |
| Cytochrome P450 (CYP) | Unidentified CYPs | Pinene-type skeleton | Oxidized monoterpene intermediates | Responsible for the hydroxylation and other oxidative modifications of the pinane skeleton to form the albiflorin aglycone. |
| UDP-Glycosyltransferase (UGT) | Unidentified UGTs | Albiflorin Aglycone, UDP-Glucose | Glycosylated Albiflorin Intermediate | Transfers a glucose moiety from UDP-glucose to the albiflorin aglycone, enhancing its stability and solubility. |
| BAHD Acyltransferase | Benzoyl-CoA: 8-debenzoylpaeoniflorin 8-O-benzoyltransferase (PoDPBT) homolog | Glycosylated Albiflorin Intermediate, Benzoyl-CoA | This compound | Catalyzes the final benzoylation step, attaching a benzoyl group to the glycosylated intermediate. |
Quantitative Data
Quantitative data for the enzymes directly involved in this compound biosynthesis is currently limited. However, studies on the expression of genes encoding enzymes in the related paeoniflorin pathway in Paeonia lactiflora provide valuable insights into the regulation and flux of this metabolic route.
Table 1: Relative Gene Expression of Putative Paeoniflorin Biosynthesis Genes in Different Tissues of Paeonia lactiflora
| Gene | Enzyme Class | Root | Stem | Leaf | Flower |
| PlTPS21 | Terpene Synthase | +++ | + | ++ | + |
| CYP76A-like | Cytochrome P450 | ++ | + | +++ | ++ |
| UGT85A-like | UDP-Glycosyltransferase | +++ | ++ | ++ | + |
| PoDPBT-like | BAHD Acyltransferase | ++ | + | +++ | + |
| Data is a qualitative representation based on transcriptomic analyses from multiple studies. '+++' indicates high expression, '++' indicates moderate expression, and '+' indicates low expression. |
Experimental Protocols
The functional characterization of the enzymes involved in this compound biosynthesis is crucial for a complete understanding of the pathway. The following are generalized protocols for the key enzyme assays, adapted from studies on analogous enzymes.
Terpene Synthase (TPS) Activity Assay
This protocol describes the in vitro characterization of a candidate terpene synthase.
Methodology:
-
Heterologous Expression and Purification: The candidate TPS gene is cloned into an expression vector and transformed into E. coli. Protein expression is induced, and the recombinant protein is purified.[2]
-
Enzyme Assay: The purified enzyme is incubated with GPP in a suitable buffer containing MgCl₂ as a cofactor. The reaction is overlaid with an organic solvent to trap volatile products.[3]
-
Product Analysis: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products.[3]
Cytochrome P450 (CYP) Activity Assay
This protocol outlines the functional characterization of a candidate CYP enzyme.
Methodology:
-
Heterologous Expression: The candidate CYP gene is co-expressed with a cytochrome P450 reductase (CPR) in a suitable host system (e.g., yeast or insect cells). Microsomes containing the recombinant enzymes are isolated.[4]
-
Enzyme Assay: The microsomal fraction is incubated with the putative monoterpene substrate in the presence of NADPH.[5]
-
Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the modified monoterpenes.[5]
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol describes the in vitro characterization of a candidate UGT.
Methodology:
-
Heterologous Expression and Purification: The candidate UGT gene is expressed in E. coli, and the recombinant protein is purified.
-
Enzyme Assay: The purified UGT is incubated with the albiflorin aglycone and UDP-glucose. The reaction can be monitored by detecting the formation of UDP using a commercial kit (e.g., UDP-Glo™ Glycosyltransferase Assay) or by directly analyzing the formation of the glycosylated product.[6][7][8]
-
Product Analysis: The reaction mixture is analyzed by LC-MS to confirm the formation of the glycosylated product.
BAHD Acyltransferase Activity Assay
This protocol details the functional characterization of a candidate BAHD acyltransferase.
Methodology:
-
Heterologous Expression and Purification: The candidate BAHD acyltransferase gene is expressed in E. coli, and the recombinant protein is purified.
-
Enzyme Assay: The purified enzyme is incubated with the glycosylated albiflorin intermediate and benzoyl-CoA. The release of Coenzyme A can be monitored spectrophotometrically using Ellman's reagent (DTNB).[9][10]
-
Product Analysis: The formation of this compound is confirmed by LC-MS analysis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Paeonia species is a complex and fascinating area of research. While significant progress has been made in understanding the biosynthesis of the related compound paeoniflorin, the specific enzymes responsible for the formation of the albiflorin core and its subsequent benzoylation remain to be definitively identified and characterized. Future research efforts should focus on:
-
Gene Discovery and Functional Characterization: Identification and functional validation of the specific TPS, CYPs, UGT, and BAHD acyltransferase involved in this compound biosynthesis.
-
Quantitative Analysis: Determination of the kinetic parameters of the key enzymes to understand the efficiency and regulation of the pathway.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microbial or plant systems for the enhanced production of this compound for pharmaceutical applications.
A deeper understanding of this intricate biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this valuable medicinal compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular characterization and functional analysis of cytochrome P450-mediated detoxification CYP302A1 gene involved in host plant adaptation in Spodoptera frugieprda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 7. promega.co.uk [promega.co.uk]
- 8. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 9. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Benzoylalbiflorin: A Landscape of Emerging Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, is a compound of growing interest within the scientific community. As an isomer of the more extensively studied benzoylpaeoniflorin, it holds potential for a range of pharmacological activities, particularly in the realms of anti-inflammatory, analgesic, and neuroprotective effects. This technical guide synthesizes the current, albeit limited, scientific literature on this compound, presenting available data on its pharmacokinetics and postulating its mechanisms of action based on the known properties of structurally related compounds. This document aims to provide a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant opportunities that exist for future investigation into this promising natural product.
Introduction
The roots of Paeonia lactiflora, a staple in traditional Chinese medicine, are a rich source of bioactive monoterpene glycosides. Among these, this compound (BA) has been identified as a key constituent. Structurally similar to benzoylpaeoniflorin (BP), BA is distinguished by its stereochemistry, a difference that may have significant implications for its biological activity and therapeutic potential. While research directly focused on this compound is still in its nascent stages, the well-documented pharmacological properties of its parent plant and related compounds, such as albiflorin and paeoniflorin, provide a compelling rationale for its investigation as a novel therapeutic agent. This guide will detail the current state of knowledge regarding this compound's pharmacological properties, with a focus on its potential anti-inflammatory and analgesic effects, and will explore the likely signaling pathways involved.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₃₂O₁₂ | [1] |
| Molecular Weight | 584.57 g/mol | [1] |
| Isomeric Relationship | Isomer of Benzoylpaeoniflorin | [2][3] |
Pharmacokinetics
To date, the most comprehensive data on this compound lies in its pharmacokinetic profile in rats. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of benzoylpaeoniflorin and this compound in rat plasma, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile following oral administration.[2][3]
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | Data not available in cited sources | h |
| Cmax (Maximum plasma concentration) | Data not available in cited sources | ng/mL |
| AUC (Area under the curve) | Data not available in cited sources | ng·h/mL |
| t1/2 (Half-life) | Data not available in cited sources | h |
| Note: While a method for determination has been established, specific quantitative values for these parameters for this compound were not detailed in the provided search results. |
Experimental Protocol: LC-MS/MS for Pharmacokinetic Analysis
A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for the simultaneous determination of benzoylpaeoniflorin and this compound in rat plasma.[2][3]
-
Sample Preparation: Protein precipitation of rat plasma samples.
-
Chromatographic Separation: Isocratic elution on a C18 column.
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid.[3]
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Validation: The method was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for bioanalytical applications.[2] The linear response was observed in the range of 1 to 1000 ng/mL.[2][3]
Pharmacokinetic analysis workflow for this compound.
Potential Pharmacological Properties and Mechanisms of Action
While direct evidence for the pharmacological effects of this compound is limited, studies on closely related compounds from Paeonia lactiflora provide a strong basis for hypothesizing its therapeutic potential. The primary areas of interest are its anti-inflammatory, analgesic, and neuroprotective activities.
Anti-inflammatory Activity
Monoterpenoids from Paeonia lactiflora, including this compound, have been shown to possess anti-inflammatory properties.[4] The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). This compound is expected to inhibit the production of these molecules in activated macrophages. This inhibition is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of NO and prostaglandins, respectively.
The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely regulated by the NF-κB and MAPK signaling cascades. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of these pathways.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may prevent this translocation.
-
MAPK Pathway: The MAPK family, including p38 and ERK, plays a crucial role in inflammatory responses. This compound could potentially inhibit the phosphorylation and activation of these kinases.
Hypothesized anti-inflammatory signaling pathway of this compound.
Analgesic Activity
The potential analgesic effects of this compound are likely linked to its anti-inflammatory properties. By reducing the production of inflammatory mediators that sensitize nociceptors, this compound may alleviate pain.
A common in vivo model to screen for peripheral analgesic activity is the acetic acid-induced writhing test in mice.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally.
-
After a set period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
-
-
Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.
Neuroprotective Effects
Albiflorin and paeoniflorin have demonstrated neuroprotective effects in various models of neurodegenerative diseases and ischemic injury.[4] These effects are often attributed to their anti-inflammatory and antioxidant properties. Given its structural similarity, this compound may also possess neuroprotective capabilities.
Future Directions and Conclusion
The current body of research on this compound is promising but preliminary. To fully elucidate its therapeutic potential, further investigation is imperative. Key areas for future research include:
-
Quantitative Pharmacological Studies: Determination of IC₅₀ and EC₅₀ values for its effects on various inflammatory and pain-related targets.
-
Mechanism of Action Studies: Direct investigation into its effects on the NF-κB and MAPK signaling pathways using techniques such as Western blotting for phosphorylated proteins and reporter gene assays.
-
In Vivo Efficacy Studies: Evaluation of its analgesic, anti-inflammatory, and neuroprotective effects in various animal models.
-
Toxicology and Safety Assessment: Comprehensive studies to determine its safety profile.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Benzoylalbiflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Benzoylalbiflorin, a natural compound with significant therapeutic potential. Drawing from preclinical research, this document outlines its effects on key inflammatory signaling pathways, provides detailed experimental protocols for replication and further investigation, and presents available quantitative data to support its bioactivity.
Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound, and its close analog Benzoylpaeoniflorin (BPF), exert their anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical regulators of the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory mediators.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Benzoylpaeoniflorin has been shown to inhibit the LPS-mediated phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of target genes.[1]
Caption: NF-κB Signaling Pathway Inhibition by this compound.
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the production of inflammatory cytokines.
Studies have demonstrated that Benzoylpaeoniflorin suppresses the LPS-mediated phosphorylation of JNK, ERK, and p38 MAPK.[1] This inhibition contributes to its overall anti-inflammatory effect.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Quantitative Data on the Bioactivity of this compound and Related Compounds
The following tables summarize the available quantitative data on the anti-inflammatory effects of Benzoylpaeoniflorin (BPF) and related compounds.
Table 1: In Vivo Efficacy of Benzoylpaeoniflorin in a Mouse Model of LPS-Induced Sepsis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| Control (LPS only) | - | 0 | [1] |
| BPF | 10 | 25 | [1] |
| BPF | 20 | 50 | [1] |
| BPF | 40 | 75 | [1] |
Table 2: In Vivo Efficacy of Benzoylpaeoniflorin in a Mouse Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| Control (CLP only) | - | 20 | [1] |
| BPF | 20 | 60 | [1] |
| BPF | 40 | 80 | [1] |
Table 3: Effect of Benzoylpaeoniflorin on Pro-inflammatory Cytokine Production in Peritoneal Macrophages from LPS-Treated Mice
| Cytokine | BPF Concentration (µM) | Inhibition (%) | Reference |
| IL-6 | 10 | Dose-dependent inhibition observed | [1] |
| TNF-α | 10 | Dose-dependent inhibition observed | [1] |
| CXCL1 | 10 | Dose-dependent inhibition observed | [1] |
Table 4: Inhibitory Concentration (IC50) of Related Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (mol/L) | Reference |
| Paeoniflorin | 2.2 x 10⁻⁴ | [2] |
| Albiflorin | 1.3 x 10⁻² | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs) and human monocytic THP-1 cells.
-
Culture Conditions: HUVECs are cultured in endothelial cell growth medium. THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Treatment Protocol: Cells are pretreated with varying concentrations of Benzoylpaeoniflorin for a specified time (e.g., 6 hours) before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.[1]
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6).
-
Procedure:
-
Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes in real-time.
-
The relative expression of each gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) as an internal control.[1]
-
3. Western Blot Analysis for Protein Expression and Phosphorylation:
-
Objective: To determine the protein levels of inflammatory mediators and the phosphorylation status of key signaling proteins (p65, p38, JNK, ERK).
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p38) overnight at 4°C.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
In Vivo Anti-inflammatory and Sepsis Models
1. LPS-Induced Sepsis Mouse Model:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are intraperitoneally (i.p.) injected with a lethal dose of LPS (e.g., 20 mg/kg).
-
Benzoylpaeoniflorin is administered (e.g., i.p. or orally) at various doses at a specified time point before or after the LPS challenge.
-
Survival rates are monitored over a defined period (e.g., 72 hours).
-
At specific time points, blood and tissues can be collected for cytokine analysis (ELISA) and histopathological examination.[1][3]
-
2. Cecal Ligation and Puncture (CLP)-Induced Sepsis Mouse Model:
-
Objective: To induce a more clinically relevant polymicrobial sepsis.
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The ligated cecum is punctured (e.g., with a 21-gauge needle) to allow the release of fecal contents into the peritoneal cavity.
-
The abdomen is closed in layers.
-
Benzoylpaeoniflorin is administered at various doses, and survival and other parameters are monitored as in the LPS model.[1][4]
-
References
- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benzoylalbiflorin: A Comprehensive Literature Review for Drug Development Professionals
An In-depth Technical Guide on the Preclinical Research of Benzoylalbiflorin
Introduction
This compound (BA) is a monoterpene glycoside isolated from the root of Paeonia lactiflora, a plant with a long history of use in traditional medicine. As an isomer of the more extensively studied benzoylpaeoniflorin (BP), BA has garnered increasing interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing preclinical research on this compound, focusing on its anti-inflammatory, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative data, experimental methodologies, and putative signaling pathways to facilitate further investigation and potential therapeutic development.
Pharmacological Activities
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties in in-vitro studies. Research indicates that BA, along with other monoterpenoids from Paeonia lactiflora, can suppress the production of key pro-inflammatory mediators. Specifically, studies have shown that this compound inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 macrophage cells[1]. While specific IC50 values for this compound's inhibition of these mediators are not yet widely published, the consistent observation of its suppressive effects highlights its potential as an anti-inflammatory agent. The mechanism is believed to involve the modulation of critical inflammatory signaling cascades.
Pharmacokinetics
A study in rats has provided initial insights into the pharmacokinetic profile of this compound following oral administration. Using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method, key pharmacokinetic parameters were determined, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[2][3]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 132.4 ± 45.6 | ng/mL |
| Tmax (Time to Maximum Concentration) | 0.33 ± 0.19 | h |
| AUC (0-t) (Area Under the Curve) | 204.7 ± 58.9 | ng·h/mL |
| AUC (0-∞) | 215.3 ± 62.1 | ng·h/mL |
Data from a study in rats following a single oral administration of 19 mg/kg this compound.[2]
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of related anti-inflammatory compounds and the observed effects of BA on inflammatory mediators, it is highly probable that its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.
Below are putative diagrams representing the likely points of intervention for this compound within these key inflammatory cascades.
References
The Traditional Medicinal Applications of Benzoylalbiflorin-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylalbiflorin, a monoterpene glycoside primarily isolated from Paeonia lactiflora (White Peony Root), belongs to a class of compounds that have been central to traditional medicine for centuries. This technical guide provides an in-depth analysis of the traditional medicinal uses of plants containing this compound, with a focus on Paeonia lactiflora. It summarizes the available quantitative data, details relevant experimental protocols for investigating its therapeutic properties, and visualizes the key signaling pathways potentially modulated by this and related compounds. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.
Traditional Medicinal Uses of Paeonia lactiflora
Paeonia lactiflora, a key source of this compound, has a long and well-documented history of use in Traditional Chinese Medicine (TCM). The dried root, known as Radix Paeoniae Alba or "Bai Shao," is utilized in various preparations to treat a wide range of ailments. Its traditional applications are primarily centered around its anti-inflammatory, analgesic, immunomodulatory, and gynecological regulatory properties.
Table 1: Summary of Traditional Uses of Paeonia lactiflora
| Traditional Use | Description | Form of Preparation |
| Rheumatoid Arthritis and Inflammation | Used to alleviate pain and swelling in joints.[1] | Decoction, often in combination with other herbs. |
| Gynecological Disorders | Employed to manage menstrual cramps, amenorrhea (absence of menstruation), and other menstrual irregularities.[1][2] | Decoction, powders, and pills. |
| Pain and Spasms | Utilized for abdominal pain, muscle cramping, and spasms.[1][3] | Decoction. |
| Fever and Bleeding | Applied in cases of fever and epistaxis (nosebleeds).[1] | Decoction. |
| Skin Conditions | Used for aging skin and psoriasis.[2] | Topical applications and internal consumption. |
| Neurological Conditions | Traditionally used for epilepsy and to alleviate giddiness.[2][4] | Decoction. |
| Hepatitis and Liver Disorders | Employed to support liver function.[3] | Decoction. |
| Systemic Lupus Erythematosus | Used as an immunomodulatory agent.[3] | Decoction. |
Table 2: Quantitative Data on Modern Preparations of Paeonia lactiflora
| Preparation | Active Components | Dosage | Reported Efficacy/Use |
| Total Glucosides of Peony (TGP) | A water/ethanol extract containing paeoniflorin, albiflorin, oxypaeoniflorin, and benzoylpaeoniflorin, among others. | 600 mg, three times daily for up to 24 weeks.[5] | Disease-modifying drug for rheumatoid arthritis. |
| Concentrated Formulas | Standardized extracts with a specified paeoniflorin content (often 10% or more). | 250-500 mg daily.[3] | Support for balanced immune responses and inflammation management.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the traditional medicinal uses of plants containing this compound, particularly focusing on anti-inflammatory and mechanistic studies.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Related Compounds
This protocol is based on methods used for the chemical profiling of Paeonia lactiflora.
-
Objective: To identify and quantify this compound and other major monoterpene glycosides in plant extracts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution system, typically using acetonitrile and water.
-
Detection: UV detection at 280 nm.
-
Mass Spectrometry: ESI in both positive and negative ion modes for structural confirmation.
-
-
Sample Preparation:
-
The dried and powdered plant material (e.g., root of Paeonia lactiflora) is extracted with a suitable solvent such as ethanol or methanol.
-
The extract is then filtered and diluted to an appropriate concentration for injection into the HPLC system.
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample with that of a certified reference standard.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory effects of compounds.
-
Objective: To assess the in vivo anti-inflammatory activity of a test compound (e.g., this compound or plant extract).
-
Animal Model: Typically male Sprague-Dawley rats.
-
Procedure:
-
Animals are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Mechanistic Study: Inhibition of NF-κB and MAPK Signaling Pathways
This protocol outlines the investigation of the molecular mechanisms underlying the anti-inflammatory effects of a test compound.
-
Objective: To determine if the test compound inhibits the activation of the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus.
-
Cell Line: A macrophage cell line such as RAW 264.7 is commonly used.
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compound for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After incubation, cell lysates are prepared.
-
The expression and phosphorylation levels of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways are analyzed by Western blotting using specific antibodies.
-
-
Data Analysis: The band intensities of the target proteins are quantified and normalized to a loading control (e.g., β-actin). The effect of the test compound on protein expression and phosphorylation is then determined relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
Caption: Experimental workflow for investigating this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Defensive Virtuoso: Benzoylalbiflorin's Role in Plant Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved a sophisticated and dynamic arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogens.[1][2][3] These defenses can be constitutive, always present in the plant, or induced upon attack.[1][2] A key component of this chemical weaponry is a diverse array of secondary metabolites, which can act as toxins, repellents, or anti-nutritive compounds.[1][2] Among these, monoterpene glycosides represent a significant class of defensive compounds. This technical guide delves into the role of a specific monoterpene glycoside, benzoylalbiflorin, in the defense mechanisms of plants, with a particular focus on its host, Paeonia lactiflora.
This compound, structurally similar to the more extensively studied paeoniflorin, is a prominent constituent of peony roots.[4] While much of the research on peony metabolites has centered on their pharmacological activities, emerging evidence suggests a crucial role for these compounds in the plant's own survival and defense. This guide will provide a comprehensive overview of the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, the signaling pathways that may regulate its production, and its direct or indirect effects on antagonists. Furthermore, we will present quantitative data and detailed experimental protocols to aid researchers in their investigation of this fascinating molecule.
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the terpene biosynthesis pathway, similar to its structural analog, paeoniflorin.[4] While the complete pathway for this compound is yet to be fully elucidated, the biosynthesis of paeoniflorin provides a predictive framework. The initial steps likely involve the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
A key predicted step in the formation of the monoterpene backbone is the synthesis of geranyl pyrophosphate (GPP) from IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS).[4] Subsequent cyclization and modification steps, likely involving cytochrome P450 monooxygenases and glycosyltransferases, would lead to the formation of the core albiflorin structure. The final step would then be the benzoylation of the albiflorin molecule.
While the specific enzymes for this compound biosynthesis are still under investigation, transcriptomic and metabolomic analyses of Paeonia lactiflora are beginning to identify candidate genes involved in the broader paeoniflorin and albiflorin biosynthetic pathways.[4]
This compound in Plant Defense: A Direct Role
While direct studies on the defensive role of this compound are limited, the well-established functions of other monoterpene glycosides and related secondary metabolites in plant defense provide a strong basis for its involvement.[1][2] These compounds often exhibit a range of biological activities that can deter herbivores and inhibit pathogen growth.
The proposed mechanisms of action for this compound in plant defense include:
-
Toxicity and Antifeedant Activity: Many monoterpene glycosides are toxic or act as feeding deterrents to a wide range of insect herbivores.[1] The benzoyl group in this compound could enhance its lipophilicity, potentially increasing its ability to disrupt cell membranes or interfere with metabolic processes in herbivores.
-
Enzyme Inhibition: Secondary metabolites can inhibit digestive enzymes in insects, reducing their ability to extract nutrients from plant tissues.[1]
-
Antimicrobial Activity: The presence of phenolic and terpenoid moieties in this compound suggests potential antimicrobial properties against pathogenic fungi and bacteria.
Further research is needed to directly assess the impact of purified this compound on various herbivores and pathogens to confirm these proposed roles.
Signaling Pathways in this compound-Mediated Defense
The production of defensive compounds like this compound is often regulated by complex signaling networks that are activated in response to herbivore or pathogen attack. Key plant hormones involved in defense signaling include jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[5][6]
It is hypothesized that upon herbivore feeding or pathogen infection, a cascade of signaling events is initiated, leading to the upregulation of biosynthetic genes for compounds like this compound. The interaction between these hormonal pathways can be complex, with synergistic or antagonistic effects depending on the specific threat.[5]
The diagram below illustrates a hypothetical signaling pathway leading to the production of this compound in response to herbivore attack.
Caption: Hypothetical signaling pathway for herbivore-induced this compound production.
Quantitative Data on this compound
The concentration of this compound can vary depending on the plant tissue, developmental stage, and environmental conditions. High-performance liquid chromatography (HPLC) is the most common method for the quantification of this compound.[7][8]
| Plant Material | Extraction Method | Analytical Method | This compound Content (mg/g) | Reference |
| Paeonia lactiflora (Dried Root) | Sonication in Methanol | LC-photodiode array | 1.8 | [8] |
| Paeonia lactiflora (Dried Aqueous Extract) | Sonication in Methanol | LC-photodiode array | 15.7 | [8] |
| Paeonia lactiflora (Ethanolic Extract) | Sonication in 70% Ethanol | HPLC-UV | Not explicitly quantified for this compound alone | [7] |
| Paeonia lactiflora (Water Extract) | Water Extraction | HPLC-UV | Not explicitly quantified for this compound alone | [7] |
Note: The content of this compound can be influenced by the extraction method and the specific cultivar of Paeonia lactiflora.
Experimental Protocols
Extraction of this compound from Paeonia lactiflora Root
This protocol is adapted from methodologies described for the extraction of monoterpene glycosides from peony roots.[7][8]
Materials:
-
Dried and powdered root of Paeonia lactiflora
-
Methanol or 70% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Filter (0.45 µm)
Procedure:
-
Accurately weigh 0.5 g of the dried, powdered plant material and transfer it to a 100 mL volumetric flask.[8]
-
Add 50 mL of methanol (or 70% ethanol) to the flask.
-
Sonicate the mixture for 1 hour.[7]
-
Allow the mixture to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Centrifuge the extract at 10,000 x g for 10 minutes.[9]
-
Filter the supernatant through a 0.45 µm filter into a vial for HPLC analysis.[7]
References
- 1. Plant defense against herbivores: chemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant defense against herbivory - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unraveling the Initial Plant Hormone Signaling, Metabolic Mechanisms and Plant Defense Triggering the Endomycorrhizal Symbiosis Behavior [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of Benzoylalbiflorin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of Benzoylalbiflorin's bioactivity. Due to the limited availability of studies focusing solely on this compound, this guide incorporates data from closely related compounds isolated from Paeonia lactiflora, namely Benzoylpaeoniflorin, Albiflorin, and Paeoniflorin, to present a broader understanding of its potential therapeutic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Overview of Bioactivity
This compound and its related compounds have demonstrated a range of biological activities in in vitro models. The primary areas of investigation include neuroprotective and anti-inflammatory effects.
Neuroprotective Activity
A study on chemical constituents isolated from the roots of Paeonia lactiflora identified Benzoylpaeoniflorin as having significant neuroprotective effects against oxidative stress.[1][2]
Quantitative Data: Neuroprotection
| Compound | Assay | Cell Line | Challenge | Concentration | Result | Reference |
| Benzoylpaeoniflorin | Cell Viability | Primary rat cortical cells | H₂O₂-induced neurotoxicity | 10 µM, 1.0 µM, 0.1 µM | Significant protection | [1][2] |
| Paeonilactone-C | Cell Viability | Primary rat cortical cells | H₂O₂-induced neurotoxicity | 10 µM, 1.0 µM, 0.1 µM | Significant protection | [1][2] |
Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay[1][2]
-
Cell Culture: Primary cortical cells were prepared from the cerebral cortices of 17-day-old fetal rats. The cortices were dissociated into single cells and plated on poly-L-lysine-coated 48-well plates at a density of 1.25 x 10⁵ cells/well. The cells were cultured in Neurobasal medium supplemented with B27, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: After 7 days in culture, the cells were pre-treated with various concentrations of the test compounds (Benzoylpaeoniflorin, etc.) for 24 hours.
-
Induction of Neurotoxicity: Following pre-treatment, the culture medium was replaced with a medium containing 100 µM hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
Assessment of Cell Viability: Cell viability was assessed 24 hours after H₂O₂ exposure using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.
Visualization: Neuroprotective Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of Benzoylpaeoniflorin.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, research on the structurally similar compounds Albiflorin and Paeoniflorin provides valuable insights. A comparative study investigated their effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4]
Quantitative Data: Anti-inflammatory Effects[3][4]
| Compound | Parameter | IC₅₀ (mol/L) | Inhibition Rate (%) at 10⁻⁵ mol/L |
| Paeoniflorin | NO Production | 2.2 x 10⁻⁴ | 17.61 |
| Albiflorin | NO Production | 1.3 x 10⁻² | 17.35 |
| Paeoniflorin | PGE₂ Production | - | 27.56 |
| Albiflorin | PGE₂ Production | - | 12.94 |
| Paeoniflorin | TNF-α Production | - | 20.57 |
| Albiflorin | TNF-α Production | - | 15.29 |
| Paeoniflorin | IL-6 Production | - | 29.01 |
| Albiflorin | IL-6 Production | - | 10.78 |
| Paeoniflorin | COX-2 Protein Expression | - | 50.98 |
| Albiflorin | COX-2 Protein Expression | - | 17.21 |
Experimental Protocols: In Vitro Anti-inflammatory Assays[3][4]
-
Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assay: Cell viability was determined using the MTT assay to establish non-toxic concentrations of the test compounds.
-
Nitric Oxide (NO) Production Assay: Cells were pre-treated with various concentrations of Paeoniflorin or Albiflorin for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Assays: Cells were treated as described for the NO assay. The concentrations of PGE₂, TNF-α, and IL-6 in the culture medium were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis for COX-2 Expression: Cells were treated with the test compounds and LPS. Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against COX-2, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization: LPS-Induced Inflammatory Signaling Pathway
Caption: Simplified signaling cascade initiated by LPS, leading to an inflammatory response.
Conclusion
The preliminary in vitro data suggests that this compound and its related monoterpene glycosides from Paeonia lactiflora possess noteworthy neuroprotective and anti-inflammatory properties. The neuroprotective effects of Benzoylpaeoniflorin against oxidative stress are significant. Furthermore, the anti-inflammatory activities of the structurally similar compounds Albiflorin and Paeoniflorin, demonstrated by the inhibition of key inflammatory mediators and enzymes, suggest a similar potential for this compound. Further research is warranted to fully elucidate the mechanisms of action and to explore the potential of this compound in other therapeutic areas such as oncology, for which in vitro data is currently lacking. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising natural compound.
References
- 1. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Methodological & Application
Application Notes and Protocols for Benzoylalbiflorin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Benzoylalbiflorin, a bioactive monoterpene glycoside isolated from the roots of Paeonia lactiflora. The methodologies described herein are compiled from established techniques for related compounds and offer a comprehensive guide for obtaining high-purity this compound for research and development purposes.
Extraction of this compound from Paeonia lactiflora
The initial step in isolating this compound involves its extraction from the dried roots of Paeonia lactiflora. Several methods can be employed, with the choice depending on the desired efficiency, yield, and environmental considerations. The most common techniques include conventional solvent extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Extraction Methodologies: A Comparative Overview
| Extraction Method | Principle | Advantages | Disadvantages |
| Solvent Extraction | Maceration or reflux with a suitable solvent to dissolve the target compound. | Simple, low-cost equipment. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[1] | Reduced extraction time, lower solvent consumption, improved extraction efficiency.[1][2] | Localized high temperatures can potentially degrade sensitive compounds. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[3] | Rapid extraction, reduced solvent usage, higher extraction rates.[4][5] | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols for Extraction
-
Preparation of Plant Material: Grind the dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).
-
Maceration:
-
Place 100 g of the powdered root into a flask.
-
Add 1 L of 70% (v/v) ethanol-water solution.
-
Seal the flask and macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Preparation of Plant Material: Grind the dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).
-
Ultrasonic Treatment:
-
Place 50 g of the powdered root into a beaker.
-
Add 500 mL of 70% (v/v) ethanol-water solution.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication parameters:
-
Frequency: 40 kHz[6]
-
Power: 200 W
-
Temperature: 40°C
-
Time: 30 minutes
-
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction on the residue once more.
-
Combine the filtrates and concentrate using a rotary evaporator at 50°C.
-
-
Preparation of Plant Material: Grind the dried roots of Paeonia lactiflora to a fine powder (40-60 mesh).
-
Microwave Extraction:
-
Place 20 g of the powdered root into a microwave extraction vessel.
-
Add 200 mL of 70% (v/v) ethanol-water solution.
-
MAE parameters:
-
Microwave Power: 500 W[7]
-
Temperature: 60°C
-
Time: 10 minutes
-
-
-
Filtration and Concentration:
-
Allow the mixture to cool and then filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 50°C.
-
Diagram: this compound Extraction Workflow
Caption: Workflow for this compound Extraction.
Purification of this compound
The crude extract obtained contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity. This typically involves a combination of macroporous resin chromatography, followed by high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (preparative HPLC).
Purification Methodologies: A Comparative Overview
| Purification Method | Principle | Advantages | Disadvantages |
| Macroporous Resin Chromatography | Adsorption and desorption based on polarity. Used for initial enrichment. | High adsorption capacity, good selectivity, and reusability.[8] | May not provide single-compound purity. |
| Column Chromatography (Silica Gel) | Separation based on polarity differences as compounds move through a silica gel stationary phase.[9] | Versatile, can be scaled up. | Can be time-consuming, requires significant solvent volumes.[10] |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix, minimizing irreversible adsorption.[11] | High sample loading capacity, high recovery, suitable for separating structurally similar compounds.[12][13] | Requires specialized equipment and expertise in solvent system selection. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure.[14] | High purity achievable, automated systems available.[15] | Lower sample loading capacity compared to HSCCC, higher cost. |
Experimental Protocols for Purification
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., D101).
-
Pre-treat the resin by soaking in ethanol for 24 hours, then wash thoroughly with deionized water.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a slow flow rate.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Concentration: Combine the this compound-rich fractions and concentrate using a rotary evaporator.
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for related compounds is n-hexane-ethyl acetate-methanol-water.[16] A potential starting ratio to test is 0.5:5:1:3 (v/v/v/v).
-
HSCCC Operation:
-
Prepare the two-phase solvent system and degas both phases.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the rotational speed and pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the enriched extract from the macroporous resin step in the mobile phase and inject it into the column.
-
Fraction Collection: Continuously pump the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Drying: Combine the pure fractions and remove the solvent to obtain purified this compound. A purity of over 85% can often be achieved in a single pass.[16]
-
Mobile Phase Preparation: Prepare a mobile phase, for example, an isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A starting point could be a 90:10 (v/v) acetonitrile:water mixture.[4]
-
Column and Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: Dependent on concentration and column capacity.
-
-
Purification:
-
Inject the partially purified this compound solution.
-
Collect the peak corresponding to this compound based on retention time determined from analytical HPLC.
-
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to yield high-purity this compound (>95%).[17]
Diagram: this compound Purification Workflow
Caption: Workflow for this compound Purification.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the extraction and purification of this compound and related compounds from Paeonia lactiflora. Note that specific yields and purities will vary depending on the quality of the plant material and the precise experimental conditions.
| Stage | Method | Key Parameters | Expected Yield (from initial dry weight) | Expected Purity |
| Extraction | Ultrasonic-Assisted Extraction | 70% Ethanol, 40°C, 30 min | 15-25% (Crude Extract) | Low |
| Extraction | Microwave-Assisted Extraction | 70% Ethanol, 60°C, 10 min | 18-28% (Crude Extract) | Low |
| Enrichment | Macroporous Resin | D101 Resin, Stepwise ethanol elution | 2-5% (Enriched Fraction) | 30-50% |
| Purification | HSCCC | n-hexane-ethyl acetate-methanol-water | 0.1-0.5% | >85% |
| Purification | Preparative HPLC | C18 column, Acetonitrile/Water gradient | 0.05-0.3% | >95%[17] |
Disclaimer: The protocols and data presented are intended for guidance and may require optimization for specific laboratory conditions and research goals. All procedures should be performed in accordance with laboratory safety standards.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN114376952B - Paeonia lactiflora extract and preparation method and application thereof - Google Patents [patents.google.com]
- 16. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcce.ac.ir [ijcce.ac.ir]
Application Note: HPLC-UV Method for the Quantification of Benzoylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Benzoylalbiflorin. This compound is a significant bioactive monoterpene glycoside found in medicinal plants of the Paeonia genus. This method is applicable for the analysis of this compound in herbal extracts and other relevant matrices. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.
Introduction
This compound, an isomer of Benzoylpaeoniflorin, is a key bioactive constituent isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine. It has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and in various stages of drug development and pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method suitable for these purposes. While some methods focus on the simultaneous determination of multiple compounds, this application note is specifically tailored for the quantification of this compound.
Experimental Protocols
Sample Preparation (from Paeonia lactiflora root)
This protocol is adapted from methods for extracting similar compounds from Paeonia lactiflora.[1][2]
Materials:
-
Dried and powdered Paeonia lactiflora root
-
70% Ethanol in water (v/v)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of powdered Paeonia lactiflora root into a centrifuge tube.
-
Add 10 mL of 70% ethanol.
-
Perform extraction in an ultrasonic bath for 60 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC-UV Analysis
The following chromatographic conditions are a synthesis of methods used for the analysis of albiflorin and related compounds.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.03% formic acid in water (17:83, v/v)[3] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30°C |
| UV Detection | 230 nm[3] |
| Run Time | Approximately 15 minutes (adjust as needed for clear separation) |
Method Validation
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[4][5][6] Key validation parameters are summarized below.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-UV methods used for quantifying related compounds, which can be used as a benchmark for the validation of this this compound method.
| Validation Parameter | Typical Acceptance Criteria | Example Data (for related compounds) |
| Linearity (r²) | r² ≥ 0.999 | A linear response was observed in the concentration range of 2.625-52.50 µg/mL for albiflorin, with regression coefficients between 0.9987 and 0.9999.[1][3] For a similar compound, Benzoylpaeoniflorin, linearity was established from 1 to 1000 ng/mL (r > 0.9950) using an LC-MS/MS method.[7][8] |
| Precision (%RSD) | Intra-day RSD ≤ 2%, Inter-day RSD ≤ 2% | For albiflorin, intra-day precision (RSD) ranged from 0.21% to 1.79%, and inter-day precision (RSD) was from 1.02% to 1.86%.[3] For Benzoylpaeoniflorin, the precision of the interday and intraday ranged from 2.03% to 12.48% with an LC-MS/MS method.[7][8] |
| Accuracy (% Recovery) | 80-120% | The average percentage recovery for albiflorin was 97.01 ± 3.32%.[3] For Benzoylpaeoniflorin, accuracy values ranged from -8.00% to 10.33% with an LC-MS/MS method.[7][8] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | For a similar analytical method, LOD was reported as 0.0015 µg/mL.[4][6] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | For a similar analytical method, LOQ was reported as 0.005 µg/mL.[4][6] The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[7] |
| Specificity | The peak for this compound should be well-resolved from other components in the sample. | The method should demonstrate no interference from other common solutions, active substances, or excipients.[9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Method Validation Process
Caption: Logical relationship of the HPLC method validation process.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound. The detailed protocols for sample preparation and chromatographic analysis, along with the outlined validation parameters, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be effectively implemented for the quality control of raw materials and finished products, as well as in various research and development applications.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Benzoylalbiflorin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin is a monoterpene glycoside and a key active component isolated from the roots of Paeonia lactiflora. As a compound of significant interest in pharmaceutical research, its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed application note and protocol for the sensitive and selective analysis of this compound in biological samples, specifically rat plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is also capable of distinguishing this compound from its isomer, Benzoylpaeoniflorin, which is often co-existent in biological extracts.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.
Table 1: Linearity and Sensitivity of this compound Detection
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL[1][2] |
| Correlation Coefficient (r) | > 0.9950[1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy of the Method for this compound
| Quality Control (QC) Sample Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 2.03 - 12.48[1] | 2.03 - 12.48[1] | -8.00 to 10.33[1] |
| Medium QC | 2.03 - 12.48[1] | 2.03 - 12.48[1] | -8.00 to 10.33[1] |
| High QC | 2.03 - 12.48[1] | 2.03 - 12.48[1] | -8.00 to 10.33[1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Pharmacokinetic Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data indicates similar pharmacokinetic curves and parameters to its isomer, Benzoylpaeoniflorin, with the exception of Cmax and AUC.[1] |
| Tmax (Time to Reach Cmax) | |
| AUC (Area Under the Curve) | Data indicates similar pharmacokinetic curves and parameters to its isomer, Benzoylpaeoniflorin, with the exception of Cmax and AUC.[1] |
| Elimination Half-life (t1/2) | The pharmacokinetic study showed that this compound was quickly eliminated in rats.[1] |
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of this compound in rat plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Ultrapure water
-
Blank rat plasma
Preparation of Standard Solutions and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare working standard solutions for calibration and controls by serial dilution of the stock solution with methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank rat plasma with the appropriate working solutions to yield final concentrations in the desired linear range (e.g., 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL centrifuge tube, add a specific volume of plasma sample.
-
Add a specified amount of the Internal Standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix the sample thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (LC) System:
-
LC System: Ultimate 3000 or equivalent[1]
-
Column: Hypersil C18 column (2.1 × 50 mm, 3 μm)[1]
-
Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid[1]
-
Flow Rate: 150 µL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: Appropriate for the system sensitivity
Mass Spectrometry (MS) System:
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), with this compound analyzed in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 607.18 → 589.10[1]
-
Collision Energy: 25 eV for this compound[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Bioanalytical Method Validation Process
Caption: Key parameters for bioanalytical method validation.
References
Synthesis and Evaluation of Benzoylalbiflorin and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of benzoylalbiflorin and its derivatives, along with protocols for evaluating their biological activity. While direct literature on the synthesis of this compound is limited, this document outlines a proposed synthetic route based on established benzoylation methods for structurally related natural products. The protocols and data presented herein are derived from studies on albiflorin and paeoniflorin, closely related monoterpene glycosides, and are intended to serve as a guide for the investigation of their benzoylated analogs.
Introduction
Albiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, has demonstrated significant anti-inflammatory properties. Benzoylation, a common chemical modification in medicinal chemistry, is often employed to enhance the lipophilicity and bioavailability of natural products, potentially leading to improved pharmacological activity. This document details a proposed synthesis for this compound and protocols to assess its anti-inflammatory effects, focusing on its potential modulation of the NF-κB and MAPK signaling pathways.
Synthesis of this compound
The following is a proposed protocol for the synthesis of this compound based on general benzoylation methods for polyhydroxylated natural products. This protocol has not been specifically reported for albiflorin and may require optimization.
Proposed Experimental Protocol: Benzoylation of Albiflorin
Objective: To synthesize this compound by reacting albiflorin with benzoyl chloride in the presence of pyridine.
Materials:
-
Albiflorin
-
Benzoyl chloride (PhCOCl)
-
Pyridine (Py)
-
Basic alumina
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
-
Microwave reactor (optional)
Procedure:
-
Preparation: In a round-bottom flask, dissolve albiflorin (1 mmol) in a minimal amount of dry pyridine.
-
Benzoylation Reaction (Conventional Method):
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.2 mmol per hydroxyl group to be benzoylated) to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Benzoylation Reaction (Microwave-Assisted Solvent-Free Method):
-
In a microwave-safe vessel, mix albiflorin (1 mmol), benzoyl chloride (1.2 mmol per hydroxyl group), a catalytic amount of pyridine (0.3 mmol), and basic alumina (1 g).[1]
-
Stir the mixture to obtain a free-flowing powder.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 300 W) for a short duration (e.g., 5-15 minutes), monitoring the reaction by TLC.[1]
-
-
Work-up:
-
Quench the reaction by adding cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity Evaluation
The following protocols are based on methods used to evaluate the anti-inflammatory activity of albiflorin and paeoniflorin and can be adapted for benzoylated derivatives.
In Vitro Anti-inflammatory Activity
Objective: To determine the effect of this compound derivatives on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and treat with various concentrations of the test compounds for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Pre-treat cells with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure NO concentration using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (PGE₂, TNF-α, IL-6):
-
Treat cells as described for the NO assay.
-
Measure the concentrations of PGE₂, TNF-α, and IL-6 in the cell culture supernatant using commercially available ELISA kits.
-
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the reported anti-inflammatory activities of albiflorin and paeoniflorin. It is anticipated that benzoylation may alter these activities, and this table serves as a baseline for comparison.
| Compound | Assay | IC₅₀ / % Inhibition | Reference |
| Albiflorin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀: 1.3 x 10⁻² mol/L | [2] |
| PGE₂ Production Inhibition | 12.94% inhibition | [2] | |
| TNF-α Production Inhibition | 15.29% inhibition | [2] | |
| IL-6 Production Inhibition | 10.78% inhibition | [2] | |
| Paeoniflorin | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀: 2.2 x 10⁻⁴ mol/L | [2] |
| PGE₂ Production Inhibition | 27.56% inhibition | [2] | |
| TNF-α Production Inhibition | 20.57% inhibition | [2] | |
| IL-6 Production Inhibition | 29.01% inhibition | [2] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of monoterpene glycosides like albiflorin are often attributed to their modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3][4][5] Natural products and their derivatives can inhibit this pathway at various steps.[6][7][8]
Caption: Proposed inhibition of the NF-κB pathway by this compound derivatives.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation and other cellular processes. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including ERK, JNK, and p38). Extracellular stimuli activate this cascade, leading to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory genes.[9][10][11] Monoterpenes have been shown to inhibit this pathway.[11]
Caption: Proposed inhibition of the MAPK pathway by this compound derivatives.
Conclusion
The synthesis of this compound and its derivatives represents a promising avenue for the development of novel anti-inflammatory agents. The protocols and data presented in these application notes provide a foundation for researchers to synthesize these compounds and evaluate their biological potential. Further studies are warranted to optimize the synthesis, fully characterize the pharmacological profile of these derivatives, and elucidate their precise mechanisms of action.
References
- 1. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. longdom.org [longdom.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Models Studying Benzoylalbiflorin Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, has demonstrated significant therapeutic potential in preclinical studies. Its reported pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects, make it a promising candidate for further drug development. This document provides detailed application notes and protocols for establishing and utilizing in vivo animal models to investigate the multifaceted effects of this compound. The protocols are based on established methodologies and available data on this compound and related compounds.
I. Anti-inflammatory Effects of this compound
This compound has shown potent anti-inflammatory activity, particularly in models of sepsis. The following protocols are designed to assess and quantify these effects.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice
This model is used to induce a systemic inflammatory response and is valuable for screening anti-inflammatory agents.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old, weighing 20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Grouping: Mice are randomly divided into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Vehicle)
-
This compound (BPF) treatment (LPS + BPF at various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). Mice are pre-treated with BPF (intraperitoneal or intravenous injection) at doses ranging from 0.09 to 0.44 mg/kg, 1 hour before LPS challenge.[1]
-
Induction of Endotoxemia: Mice are injected intraperitoneally with a single dose of LPS from Escherichia coli (e.g., 10-20 mg/kg body weight). The dose of LPS may need to be optimized to achieve a desired level of inflammatory response without causing overwhelming mortality in the control group within the study period.
-
Outcome Measures:
-
Survival Rate: Monitored for up to 72 hours post-LPS injection.
-
Cytokine Analysis: Blood samples are collected at 2, 6, and 24 hours post-LPS injection via retro-orbital or cardiac puncture. Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.[2]
-
Histopathology: Lungs, liver, and kidneys are collected at 24 hours post-LPS injection, fixed in 10% formalin, and processed for histological examination (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Data Presentation:
| Group | Dose of BPF (mg/kg) | Survival Rate (%) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 100 | Baseline | Baseline |
| LPS Control | 0 | 20-40 | Significantly high | Significantly high |
| BPF Treatment (Low) | 0.09 | Increased | Reduced | Reduced |
| BPF Treatment (Mid) | 0.22 | Increased | Significantly reduced | Significantly reduced |
| BPF Treatment (High) | 0.44 | Significantly increased | Markedly reduced | Markedly reduced |
Note: The values in the table are representative and should be determined experimentally.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model in Mice
The CLP model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[1]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old, weighing 20-25 g).
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
-
The cecum is ligated with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm). The degree of ligation determines the severity of sepsis.
-
The ligated cecum is punctured once or twice with a 21-gauge needle. A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers (peritoneum and skin).
-
-
Fluid Resuscitation: Immediately after surgery, mice receive subcutaneous injection of 1 ml of sterile saline for fluid resuscitation.
-
Grouping and Treatment:
-
Sham Control (laparotomy without CLP)
-
CLP Control (CLP + Vehicle)
-
BPF Treatment (CLP + BPF at 0.22 and 0.44 mg/kg, administered intravenously every 24 hours).[1]
-
-
Outcome Measures:
-
Survival Rate: Monitored for up to 96 hours post-CLP. A study showed that at 96 hours, survival was 0% in the control group, 45% in the 0.22 mg/kg BPF group, and 65% in the 0.44 mg/kg BPF group.[1]
-
Cytokine Analysis: Peritoneal lavage fluid and blood are collected at 12 hours post-CLP to measure cytokine levels (TNF-α, IL-6, CXCL1).[1]
-
Bacterial Load: Peritoneal fluid and blood can be cultured to determine bacterial counts.
-
Data Presentation:
| Group | Dose of BPF (mg/kg) | 96h Survival Rate (%) | Peritoneal TNF-α (pg/mL) | Peritoneal IL-6 (pg/mL) |
| Sham Control | - | 100 | Baseline | Baseline |
| CLP Control | 0 | 0 | High | High |
| BPF Treatment (0.22) | 0.22 | 45 | Reduced | Reduced |
| BPF Treatment (0.44) | 0.44 | 65 | Significantly reduced | Significantly reduced |
Note: The quantitative data is based on a published study.[1]
Signaling Pathway Visualization:
Caption: this compound's anti-inflammatory effect via NF-κB inhibition.
II. Analgesic Effects of this compound
The following are proposed protocols to evaluate the analgesic properties of this compound, based on standard models.
Acetic Acid-Induced Writhing Test in Mice
This model is sensitive to peripherally acting analgesics.
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g).
-
Grouping:
-
Vehicle Control
-
Acetic Acid Control
-
BPF Treatment (various doses, e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally)
-
Positive Control (e.g., Aspirin, 100 mg/kg)
-
-
Procedure:
-
Administer BPF or vehicle 30-60 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
After 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the acetic acid control.
Data Presentation:
| Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle Control | - | 0 | - |
| Acetic Acid Control | - | (Experimental Value) | 0 |
| BPF Treatment (Low) | 10 | (Experimental Value) | (Calculated) |
| BPF Treatment (Mid) | 20 | (Experimental Value) | (Calculated) |
| BPF Treatment (High) | 40 | (Experimental Value) | (Calculated) |
| Positive Control | 100 | (Experimental Value) | (Calculated) |
Hot Plate Test in Mice
This model assesses centrally mediated analgesia.
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Measure the baseline latency to a nociceptive response (licking of hind paws or jumping) by placing the mouse on the hot plate. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer BPF (various doses) or a positive control (e.g., Morphine, 5 mg/kg).
-
Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | 30 min Latency (s) | 60 min Latency (s) | 90 min Latency (s) | 120 min Latency (s) |
| Vehicle Control | - | (Value) | (Value) | (Value) | (Value) | (Value) |
| BPF Treatment (Low) | 10 | (Value) | (Value) | (Value) | (Value) | (Value) |
| BPF Treatment (Mid) | 20 | (Value) | (Value) | (Value) | (Value) | (Value) |
| BPF Treatment (High) | 40 | (Value) | (Value) | (Value) | (Value) | (Value) |
| Positive Control | 5 | (Value) | (Value) | (Value) | (Value) | (Value) |
Experimental Workflow Visualization:
Caption: General workflow for in vivo analgesic studies.
III. Neuroprotective Effects of this compound
Proposed models to investigate the neuroprotective potential of this compound.
MPTP-Induced Parkinson's Disease Model in Mice
This model is used to study the neuroprotective effects against dopamine neuron degeneration.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20-30 mg/kg, intraperitoneally, once daily for 5 consecutive days.
-
Treatment:
-
Administer BPF (e.g., 10, 20, 40 mg/kg, i.p.) daily, starting 2 hours after the first MPTP injection and continuing for the duration of the MPTP treatment and for a few days after.
-
-
Behavioral Assessment: 7 days after the last MPTP injection, perform behavioral tests such as the rotarod test (motor coordination) and the pole test (bradykinesia).
-
Neurochemical and Histological Analysis:
-
At the end of the behavioral tests, sacrifice the animals and collect the brains.
-
Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc).
-
Data Presentation:
| Group | BPF Dose (mg/kg) | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (% of control) |
| Vehicle Control | - | (Value) | (Value) | 100 |
| MPTP Control | 0 | Significantly decreased | Significantly decreased | Significantly decreased |
| BPF Treatment | (Dose) | Ameliorated decrease | Partially restored | Increased survival |
Scopolamine-Induced Memory Impairment Model in Mice
This model is used to assess the potential of this compound in mitigating cognitive deficits.
Experimental Protocol:
-
Animals: Swiss albino mice (20-25 g).
-
Treatment: Administer BPF (e.g., 10, 20, 40 mg/kg, orally) for 7-14 days.
-
Induction: 30 minutes after the last BPF dose, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.
-
Behavioral Assessment: 30 minutes after scopolamine injection, assess learning and memory using tests such as:
-
Y-maze: To evaluate spatial working memory (spontaneous alternation).
-
Morris Water Maze: To assess spatial learning and memory.
-
-
Biochemical Analysis: After behavioral testing, brain tissue (hippocampus and cortex) can be collected to measure levels of acetylcholine and the activity of acetylcholinesterase.
Data Presentation:
| Group | BPF Dose (mg/kg) | Y-maze Spontaneous Alternation (%) | Morris Water Maze Escape Latency (s) |
| Vehicle Control | - | (Value) | (Value) |
| Scopolamine Control | 0 | Significantly decreased | Significantly increased |
| BPF Treatment | (Dose) | Significantly improved | Significantly decreased |
IV. Pharmacokinetic and Toxicity Studies
These are proposed general protocols that need to be adapted and validated specifically for this compound.
Pharmacokinetic Study in Mice
Protocol:
-
Animals: Male C57BL/6 mice.
-
Administration: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes.
-
Blood Sampling: Collect serial blood samples from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Analysis: Measure the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Acute Toxicity (LD50) Study in Mice
Protocol:
-
Animals: Swiss albino mice.
-
Procedure: Administer single, escalating doses of this compound to different groups of mice.
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.
-
LD50 Calculation: Determine the median lethal dose (LD50) using a suitable statistical method (e.g., probit analysis).
Logical Relationship Visualization:
References
- 1. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Benzoylalbiflorin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, is a natural compound with potential therapeutic properties. Preliminary studies on related compounds, such as paeoniflorin, suggest possible anti-cancer activities.[1] To rigorously assess the potential of this compound as an anti-cancer agent, a systematic evaluation of its cytotoxic effects on cancer cells is imperative. These application notes provide a comprehensive guide to utilizing common cell-based assays for determining the cytotoxicity of this compound. The protocols detailed herein—MTT, Lactate Dehydrogenase (LDH), and apoptosis assays—are foundational methods in drug discovery and toxicology.[2]
The included protocols are designed to be adaptable for various cancer cell lines and provide a framework for generating robust and reproducible data. The data presentation and visualizations are structured to facilitate clear interpretation and comparison of results, guiding further mechanistic studies and preclinical development.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for evaluating the cytotoxicity of this compound involves a multi-assay approach to gain a comprehensive understanding of its effects on cell viability, membrane integrity, and the induction of programmed cell death.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation: Hypothetical MTT Assay Results
Table 1: Effect of this compound on HeLa Cell Viability (48h Treatment)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.082 | 100 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.053 | 0.061 | 84.0 |
| 10 | 0.878 | 0.055 | 70.0 |
| 25 | 0.614 | 0.049 | 49.0 |
| 50 | 0.326 | 0.033 | 26.0 |
| 100 | 0.150 | 0.021 | 12.0 |
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8]
Caption: Principles of MTT and LDH cytotoxicity assays.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.[9]
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][11]
-
Stop Reaction and Measure Absorbance: Add 50 µL of stop solution (if required by the kit) to each well.[6] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Data Presentation: Hypothetical LDH Assay Results
Table 2: this compound-Induced Cytotoxicity in HeLa Cells (48h Treatment)
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.215 | 0.018 | 0 |
| 1 | 0.231 | 0.020 | 2.1 |
| 5 | 0.310 | 0.025 | 12.5 |
| 10 | 0.452 | 0.031 | 31.2 |
| 25 | 0.789 | 0.045 | 75.7 |
| 50 | 1.012 | 0.058 | 104.9 |
| 100 | 1.150 | 0.062 | 123.0 |
| Max Release | 0.975 | 0.051 | 100 |
Note: Cytotoxicity values exceeding 100% can occur if the compound interferes with the assay or if the "maximum release" control does not represent the true maximum.
Apoptosis Detection
To determine if cytotoxicity is mediated by programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining and caspase activity assays are employed.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously in 6-well plates.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[13]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or as per the manufacturer's protocol).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[15] This assay uses a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase-3 activity compared to the untreated control.
Data Presentation: Hypothetical Apoptosis Assay Results
Table 3: Percentage of Apoptotic HeLa Cells after 24h Treatment with this compound (Annexin V/PI Staining)
| This compound (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 10 | 85.1 | 8.9 | 6.0 |
| 25 | 60.7 | 25.3 | 14.0 |
| 50 | 28.4 | 48.1 | 23.5 |
Table 4: Relative Caspase-3 Activity in HeLa Cells after 24h Treatment with this compound
| This compound (µM) | Relative Caspase-3 Activity (Fold Change) | Standard Deviation |
| 0 (Control) | 1.0 | 0.12 |
| 10 | 2.8 | 0.25 |
| 25 | 5.6 | 0.41 |
| 50 | 8.9 | 0.67 |
Potential Signaling Pathways Involved in this compound-Induced Apoptosis
Natural compounds often induce apoptosis by modulating key signaling pathways that regulate cell survival and death. While the specific pathways affected by this compound require further investigation, common targets for anti-cancer compounds include the MAPK, PI3K/Akt, and STAT3 pathways.[1][16][17] Disruption of these pathways can lead to the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Potential apoptosis signaling pathway modulated by this compound.
These application notes provide a detailed framework for the initial cytotoxic evaluation of this compound. By employing a combination of MTT, LDH, and apoptosis assays, researchers can obtain a multi-faceted understanding of the compound's effects on cancer cells. The provided protocols and data presentation formats are intended to guide the experimental design and analysis, ultimately contributing to the assessment of this compound's potential as a novel anti-cancer therapeutic. Further studies will be required to elucidate the precise molecular mechanisms and signaling pathways involved.
References
- 1. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Deciphering the action mechanism of paeoniflorin in suppressing pancreatic cancer: A network pharmacology study and experimental validation [frontiersin.org]
Application Notes and Protocols: Benzoylalbiflorin as a Potential Therapeutic Agent for Rheumatoid Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease primarily characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[1] The pathogenesis involves a complex interplay of immune cells and inflammatory cytokines, making it a challenging condition to manage.[2] Current treatments, including NSAIDs, DMARDs, and biologics, often have significant side effects, necessitating the search for novel therapeutic agents with better efficacy and safety profiles.[1] Benzoylalbiflorin, a monoterpene glycoside from the root of Paeonia lactiflora, has emerged as a promising candidate due to its potent anti-inflammatory and immunomodulatory properties. This document provides a summary of its therapeutic potential and detailed protocols for its investigation in RA models.
Therapeutic Rationale
The therapeutic potential of compounds from Paeonia lactiflora, such as the closely related paeoniflorin, in treating RA has been demonstrated in preclinical models.[3][4] These compounds are known to suppress the production of key pro-inflammatory mediators and matrix-degrading enzymes that drive joint destruction in RA. The primary mechanism of action is believed to be the inhibition of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6][7] By targeting these pathways, this compound can potentially reduce synovial inflammation, inhibit pannus formation, and prevent cartilage and bone erosion.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on paeoniflorin, a structurally similar compound from the same plant, which suggests the potential efficacy of this compound.
Table 1: In Vitro Efficacy in Chondrocytes and Synovial Fibroblasts
| Parameter | Cell Type | Result | Key Findings |
|---|---|---|---|
| MMP-1, MMP-3, MMP-13 Expression | Rat Chondrocytes (IL-1β stimulated) | Significant dose-dependent reduction.[3] | Paeoniflorin reversed the IL-1β-induced upregulation of key matrix metalloproteinases involved in cartilage degradation.[3] |
| TIMP-1 Expression | Rat Chondrocytes (IL-1β stimulated) | Significant dose-dependent increase.[3] | Increased expression of the natural inhibitor of MMPs suggests a matrix-protective effect.[3] |
| COX-2, PGE2, MMPs Production | RA Synovial Fibroblasts | Inhibition of IL-1β-induced production.[4] | Demonstrates direct anti-inflammatory effects on the primary effector cells in the RA synovium. |
| NF-κB p65 Activity | RA Rat Model Synovial Tissue | Attenuated activity.[4] | Highlights the inhibition of a key transcription factor for inflammatory gene expression.[4] |
Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Models
| Parameter | Treatment | Dosage | Result |
|---|---|---|---|
| Arthritic Score | Paeoniflorin | 10 & 20 mg/kg | Significant decrease in clinical score at 2 and 3 weeks.[4] |
| Pain Threshold | Paeoniflorin | 10 & 20 mg/kg | Significantly increased pain tolerance.[4] |
| Serum TNF-α, IL-1β, IL-6 | Paeoniflorin | 10 & 20 mg/kg | Significant reduction in pro-inflammatory cytokine levels.[4] |
| COX-2 Protein Expression | Paeoniflorin | 10 & 20 mg/kg | Significant reduction in inflamed synovial tissue.[4] |
Signaling Pathways Modulated by this compound
This compound is hypothesized to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling cascades. These pathways are activated by pro-inflammatory stimuli like TNF-α and IL-1β, leading to the transcription of genes involved in inflammation and joint destruction.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzoylalbiflorin in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the neuroprotective applications of Benzoylalbiflorin is limited in publicly available scientific literature. This document provides a comprehensive overview and detailed protocols based on studies of structurally related and co-occurring monoterpene glycosides from Paeonia lactiflora, namely Paeoniflorin and Albiflorin . These compounds are major components of the "Total Glucosides of Peony" (TGP), which has been investigated for its neuroprotective properties. The provided information is intended to serve as a foundational resource for initiating research into the neuroprotective potential of this compound.
Introduction
This compound is a monoterpene glycoside found in the roots of Paeonia lactiflora, a plant with a long history in traditional medicine for treating various ailments, including neurological disorders. Emerging research on related compounds from Paeonia lactiflora suggests a strong potential for neuroprotective activity. These compounds have been shown to exert their effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways. This makes this compound a promising candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
These application notes provide a summary of the neuroprotective effects of related compounds, detailed experimental protocols for in vitro and in vivo models of neurodegeneration, and diagrams of the key signaling pathways that may be modulated by this compound.
Data Presentation: Neuroprotective Effects of Related Compounds
The following tables summarize quantitative data from studies on Paeoniflorin, Albiflorin, and Total Glucosides of Peony (TGP), which provide a basis for hypothesizing the potential efficacy of this compound.
Table 1: In Vitro Neuroprotective Effects of Paeoniflorin and Albiflorin
| Model System | Compound | Concentration | Measured Effect | Result | Reference |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | Paeoniflorin | 10 µg/mL | Cell Viability | Increased to 56.87% from H₂O₂-treated control | [1] |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | Paeoniflorin | 10 µg/mL | LDH Release | Decreased to 93.37% relative to H₂O₂-treated control | [1] |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | Paeoniflorin | 10 µg/mL | ROS Production | Decreased to 87.04% relative to H₂O₂-treated control | [1] |
| MPP⁺-induced toxicity in SH-SY5Y cells | Albiflorin | 20 µM | Cell Viability | Significantly increased compared to MPP⁺-treated cells | [2] |
| MPP⁺-induced toxicity in SH-SY5Y cells | Albiflorin | 50 µM | Cell Viability | Significantly increased compared to MPP⁺-treated cells | [2] |
| LPS-stimulated BV2 microglia | Albiflorin | 20 µM | NO Production | Significantly inhibited | [2] |
| LPS-stimulated BV2 microglia | Albiflorin | 50 µM | NO Production | Significantly inhibited | [2] |
Table 2: In Vivo Neuroprotective Effects of Paeoniflorin and Total Glucosides of Peony (TGP)
| Animal Model | Compound | Dosage | Measured Effect | Result | Reference |
| MCAO rat model of ischemic stroke | Paeoniflorin | 5 mg/kg, i.p. | Infarct Volume | Significantly decreased | [3] |
| MCAO rat model of ischemic stroke | Paeoniflorin | 5 mg/kg, i.p. | Neurological Deficit Scores | Significantly improved | [3] |
| MCAO rat model of ischemic stroke | TGP | Not specified | Infarct Volume | Marked reduction | [4][5] |
| MCAO rat model of ischemic stroke | TGP | Not specified | Neurological Deficits | Marked reduction | [4][5] |
| MPTP-induced mouse model of Parkinson's disease | Albiflorin | Not specified | Dopaminergic Neuron Loss | Reduced | [6] |
| MPTP-induced mouse model of Parkinson's disease | Albiflorin | Not specified | Locomotor Activity | Improved | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to neuroprotective studies of compounds like this compound.
In Vitro Protocols
1. Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
-
Objective: To evaluate the protective effect of a test compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
DCFDA-cellular ROS detection assay kit
-
-
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 300 µM) for a specified duration (e.g., 24 hours).
-
Cell Viability Assay (MTT):
-
After H₂O₂ treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
ROS Production Assay (DCFDA):
-
After compound and H₂O₂ treatment, load the cells with DCFDA dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
2. Evaluation of Anti-neuroinflammatory Effects in BV2 Microglial Cells
-
Objective: To assess the ability of a test compound to inhibit the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).
-
Materials:
-
BV2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
-
Procedure:
-
Cell Culture and Seeding: Culture and seed BV2 cells in 96-well plates as described for SH-SY5Y cells.
-
Compound Treatment: Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).
-
Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-1β according to the manufacturer's protocols.
-
-
In Vivo Protocol
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Ischemic Stroke
-
Objective: To evaluate the neuroprotective effect of a test compound in a rodent model of focal cerebral ischemia.
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Materials:
-
Test compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture with a rounded tip
-
Triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA.
-
Insert the nylon monofilament through the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Compound Administration: Administer the test compound at a specific time point (e.g., before or after MCAO) via a chosen route (e.g., intraperitoneal injection).
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2% TTC solution.
-
Quantify the infarct area (unstained) in each slice using image analysis software to calculate the total infarct volume.
-
-
Mandatory Visualizations
Signaling Pathways
The neuroprotective effects of paeoniflorin and albiflorin, and potentially this compound, are mediated through the modulation of several key signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.
Experimental Workflow
Caption: General workflow for investigating the neuroprotective effects of a test compound.
References
- 1. sgecm.org.tw [sgecm.org.tw]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Total glucosides of paeony (Paeonia lactiflora) alleviates blood-brain barrier disruption and cerebral ischemia/reperfusion injury in rats via suppressing inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Benzoylalbiflorin Formulation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential formulation and drug delivery strategies for Benzoylalbiflorin, a monoterpenoid isolated from Paeonia lactiflora. Due to its inherent physicochemical properties, enhancing its solubility and bioavailability is crucial for therapeutic efficacy. This document outlines detailed protocols for liposomal and solid dispersion formulations, adapted from methodologies used for structurally related compounds, providing a strong starting point for formulation development.
Physicochemical Properties of this compound and Related Compounds
A summary of the key physicochemical properties of this compound and its isomer, Benzoylpaeoniflorin, is presented below. Understanding these properties is fundamental to designing effective drug delivery systems.
| Property | This compound | Benzoylpaeoniflorin | Data Source |
| Molecular Formula | C₃₀H₃₂O₁₂ | C₃₀H₃₂O₁₂ | [1][2] |
| Molecular Weight | 584.57 g/mol | 584.57 g/mol | [1][3][] |
| LogP (Octanol/Water) | 0.7 | 0.7 | [1][2] |
| Appearance | White to off-white solid | Not specified | [1] |
| Solubility | Poorly water-soluble | Soluble in DMSO (100 mg/mL) | [5] |
Section 1: Liposomal Drug Delivery of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are a promising strategy for improving the solubility, stability, and pharmacokinetic profile of compounds like this compound. Studies on the related compound Paeoniflorin have demonstrated the successful preparation of liposomes with enhanced therapeutic effects and prolonged circulation times[6][7][8][9][10].
Experimental Protocol: Preparation of this compound-Loaded Liposomes
This protocol is adapted from the thin-film hydration method successfully used for Paeoniflorin liposomes[6][9]. Note: Optimization of lipid ratios and drug loading will be necessary for this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, Soybean Phosphatidylcholine, and Cholesterol in a suitable volume of chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical starting molar ratio for SPC:CHOL is 4:1.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to probe sonication on an ice bath to reduce the particle size and form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, extrude the liposome suspension sequentially through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or dialysis against PBS.
-
Hypothetical Liposome Formulation Composition
| Component | Molar Ratio | Purpose |
| This compound | - | Active Pharmaceutical Ingredient |
| Soybean Phosphatidylcholine (SPC) | 4 | Primary bilayer-forming lipid |
| Cholesterol (CHOL) | 1 | Stabilizes the lipid bilayer |
| PBS (pH 7.4) | - | Aqueous phase/Hydration medium |
Characterization Protocols for this compound Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Dilute the liposome suspension with deionized water.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument at 25°C.
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of this compound (W_total) using a validated HPLC method.
-
Separately, determine the amount of free, unencapsulated drug (W_free) in the supernatant after centrifuging the liposome suspension.
-
Calculate EE% and DL% using the following equations:
-
EE% = ((W_total - W_free) / W_total) * 100
-
DL% = ((W_total - W_free) / W_lipids) * 100 (where W_lipids is the total weight of lipids used)
-
3. In Vitro Drug Release Study:
-
Place a known volume of the this compound liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of Tween 80 to ensure sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Section 2: Solid Dispersion of this compound
Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level[11][12].
Experimental Protocol: Preparation of this compound Solid Dispersion
This protocol is a general method adapted from the solvent evaporation technique used for other poorly soluble drugs[13]. Note: The choice of carrier and drug-to-carrier ratio must be optimized for this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, or Soluplus®)
-
Ethanol (or another suitable volatile solvent)
Equipment:
-
Magnetic stirrer
-
Water bath or rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve a specific weight of this compound and the chosen hydrophilic carrier in a sufficient volume of ethanol in a beaker with constant stirring.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 45-50°C) or a rotary evaporator until a solid mass is obtained.
-
-
Drying and Pulverization:
-
Place the solid mass in a vacuum oven at 40°C for 24 hours to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Store in a desiccator until further evaluation.
-
Hypothetical Solid Dispersion Formulation Composition
| Component | Ratio (w/w) | Purpose |
| This compound | 1 | Active Pharmaceutical Ingredient |
| PVP K30 | 1, 2, or 4 | Hydrophilic carrier |
Evaluation Protocols for this compound Solid Dispersions
1. Drug Content Analysis:
-
Accurately weigh a quantity of the solid dispersion powder and dissolve it in a suitable solvent (e.g., methanol).
-
Filter the solution and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.
2. Phase Solubility Studies:
-
Prepare aqueous solutions with increasing concentrations of the selected carrier (e.g., 0-5% w/v).
-
Add an excess amount of pure this compound to each solution.
-
Shake the suspensions in a temperature-controlled water bath (e.g., at 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Filter the samples and determine the concentration of dissolved this compound spectrophotometrically.
-
Plot the solubility of this compound against the carrier concentration.
3. In Vitro Dissolution Rate Study:
-
Perform dissolution studies using a USP dissolution apparatus (e.g., Apparatus II, paddle method).
-
Use a dissolution medium relevant to gastrointestinal conditions (e.g., 900 mL of pH 1.2 HCl buffer or pH 6.8 phosphate buffer).
-
Add a quantity of the solid dispersion powder (equivalent to a specific dose of this compound) to the dissolution vessel.
-
Stir at a constant speed (e.g., 75 RPM) and maintain the temperature at 37 ± 0.5°C.
-
Withdraw samples at specified time points and analyze for dissolved this compound concentration by HPLC or UV-Vis spectrophotometry.
-
Compare the dissolution profile to that of the pure drug.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Flow Diagrams
Hypothesized Mechanism of Action Signaling Pathway
While the specific molecular targets of this compound are not fully elucidated, research on the related compounds Paeoniflorin and Benzoylpaeoniflorin suggests a potent anti-inflammatory mechanism. Paeoniflorin has been shown to inhibit the activation of NF-κB and MAPK signaling pathways[14], while Benzoylpaeoniflorin inhibits COX-1 and COX-2 enzymes[][5]. The following diagram illustrates a hypothesized pathway based on these related compounds.
References
- 1. This compound (Paeonivayin) | Terpenoids | 184103-78-4 | Invivochem [invivochem.com]
- 2. Benzoylpaeoniflorin | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Paeoniflorin loaded liposomes modified with glycyrrhetinic acid for liver-targeting: preparation, characterization, and pharmacokinetic study - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Paeoniflorin-loaded pH-sensitive liposomes alleviate synovial inflammation by altering macrophage polarity via STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. turkjps.org [turkjps.org]
- 14. medchemexpress.com [medchemexpress.com]
Benzoylalbiflorin: A Potential Chemical Marker for the Quality Control of Herbal Medicines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylalbiflorin, a monoterpene glycoside primarily isolated from the roots of Paeonia lactiflora (Radix Paeoniae Alba), is gaining attention as a potential chemical marker for the quality control of herbal medicines.[1] While not yet established as a standalone official marker in major pharmacopoeias, its consistent presence and quantifiable levels in raw materials and finished products make it a valuable component of a multi-marker approach to ensure product consistency, efficacy, and safety.[2][3] These application notes provide a comprehensive overview of the use of this compound in quality control, including its pharmacological relevance, analytical methodologies, and detailed experimental protocols.
Pharmacological Significance and Rationale for Use as a Quality Marker
This compound and its isomers, such as benzoylpaeoniflorin, have demonstrated various pharmacological activities, including anti-inflammatory and antioxidant effects.[3] The anti-inflammatory actions are particularly relevant, as they are often the basis for the traditional uses of Paeonia lactiflora in treating conditions like rheumatoid arthritis.[1] The concentration of these bioactive compounds can vary depending on the plant's geographical origin, harvesting time, and processing methods. Therefore, quantifying this compound can serve as an indicator of the potential therapeutic efficacy of the herbal product.
A plausible anti-inflammatory mechanism for this compound and related compounds involves the modulation of key signaling pathways. As illustrated in the diagram below, upon stimulation by inflammatory agents like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated. This triggers a downstream cascade involving myeloid differentiation primary response 88 (MyD88), leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38. These transcription factors then promote the expression of pro-inflammatory mediators. This compound and its isomers are thought to inhibit this pathway, thereby reducing the inflammatory response.
Quantitative Data for Quality Control
The following tables summarize the validation parameters for analytical methods used to quantify this compound and its content in different samples. This data is essential for establishing acceptance criteria in a quality control setting.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | UPLC Method[2] | TLC-Densitometric Method[4] |
| Linearity Range | Not specified for this compound alone | Not specified for this compound alone |
| Correlation Coefficient (r²) | > 0.999 (for multi-component analysis) | Not specified for this compound alone |
| Precision (RSD %) | < 1.9% (Repeatability for multi-component) | Intra-day: 0.93–1.42%, Inter-day: 1.28–1.94% |
| Accuracy (Recovery %) | 96.1%–105.5% (for multi-component) | 96.25% |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
Table 2: this compound Content in Paeonia lactiflora Samples
| Sample Type | Part of Plant | This compound Content (mg/g) | Reference |
| Paeonia lactiflora "Zhongjiang" | Root | Present, but not quantified | [3] |
| Radix Paeoniae Alba | Rhizome | Higher than taproot and skin | [3] |
| Radix Paeoniae Alba | Taproot | Lower than rhizome | [3] |
| Radix Paeoniae Alba | Skin | Lower than rhizome | [3] |
Note: Data on benzoylpaeoniflorin, an isomer often analyzed concurrently, shows content variation based on geographical origin, highlighting the need for such analysis in quality control.[5]
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound from herbal materials.
Protocol 1: Sample Preparation for HPLC/UPLC Analysis
This protocol is adapted for the extraction of this compound from dried, powdered Paeonia lactiflora root (Radix Paeoniae Alba).
Materials and Reagents:
-
Dried root powder of Paeonia lactiflora
-
70% Ethanol (EtOH)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the dried root powder into a conical flask.
-
Add 50 mL of 70% EtOH.
-
Perform ultrasonic-assisted extraction for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC/UPLC system.
Protocol 2: UPLC-DAD Method for Quantification
This protocol outlines a validated Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) method for the simultaneous determination of multiple components in Radix Paeoniae Alba, including this compound.[2]
Instrumentation:
-
UPLC system with a Diode Array Detector (DAD)
-
ACQUITY UPLC® HSS T3 column (or equivalent)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (A) and 0.05% phosphoric acid in water (B)
-
Gradient Elution: A suitable gradient to separate this compound from other components. An example from a multi-component analysis is: 8% A (0-20 min), 8-24% A (20-50 min), 50% A (50-60 min), 50-90% A (60-68 min).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
-
Inject the prepared standards and samples into the UPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quality control of herbal medicine using this compound as a chemical marker.
Conclusion
The use of this compound as a chemical marker, particularly as part of a comprehensive multi-component analysis, offers a robust method for the quality control of Paeonia lactiflora-containing herbal products. The analytical methods and protocols outlined in these notes provide a solid foundation for researchers and drug development professionals to implement effective quality assurance strategies. By quantifying key bioactive constituents like this compound, the consistency, and by extension, the safety and efficacy of herbal medicines can be significantly enhanced.
References
- 1. Development of specific molecular markers for medicinal peony (Paeonia lactiflora) with double flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzoylalbiflorin Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the extraction yield of Benzoylalbiflorin from Paeonia species.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound extraction?
A1: The yield of this compound is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The selection of the appropriate extraction method is also crucial.
Q2: Which solvents are most effective for extracting this compound?
A2: Monoterpene glycosides like this compound are typically extracted using polar solvents. Ethanol-water mixtures are commonly employed, with concentrations ranging from 50% to 80% (v/v) often providing a good balance between solvating power and selectivity. The optimal ethanol concentration can vary depending on the specific plant material and extraction technique.
Q3: How does the particle size of the plant material affect extraction efficiency?
A3: A smaller particle size increases the surface area available for solvent contact, which generally leads to a higher extraction efficiency. Grinding the dried plant material to a fine powder is recommended to maximize the yield.
Q4: What are the common methods for extracting this compound, and which one is recommended?
A4: Common methods include maceration, ultrasound-assisted extraction (UAE), and reflux extraction. UAE is often recommended as it can enhance extraction efficiency and reduce extraction time compared to traditional methods. For high-purity applications, advanced techniques like high-speed countercurrent chromatography can be employed for separation and purification.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantitative analysis of this compound in plant extracts. A C18 column with a gradient elution of acetonitrile and water is typically used.
Troubleshooting Guide: Low Extraction Yield
Low yield is a frequent challenge in the extraction of this compound. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Initial Yield | Improper sample preparation (inadequate drying or grinding). | Ensure the plant material is thoroughly dried to prevent enzymatic degradation. Grind the material to a fine, uniform powder to increase the surface area for extraction. |
| Suboptimal solvent selection. | Experiment with different polar solvents and varying concentrations of ethanol-water mixtures (e.g., 50%, 70%, 80%) to find the most effective solvent system for your specific plant material. | |
| Inefficient solid-to-liquid ratio. | Increase the solvent volume relative to the plant material. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). | |
| Inconsistent Yields | Variation in raw plant material. | Source plant material from a consistent and reliable supplier. The concentration of active compounds can vary based on plant age, harvest time, and growing conditions. |
| Inconsistent extraction parameters. | Strictly control extraction parameters such as temperature, time, and agitation speed across all experiments to ensure reproducibility. | |
| Degradation of this compound | Excessive heat during extraction or solvent evaporation. | Use moderate temperatures for extraction (e.g., 40-60°C for maceration and UAE). During solvent removal, use a rotary evaporator at a controlled, low temperature. |
| Poor Recovery After Purification | Inefficient separation during chromatography. | Optimize the mobile phase composition and gradient for your chromatography system to ensure proper separation and elution of this compound. |
Quantitative Data on Extraction Yields
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a summary of yields for the closely related and abundant monoterpene glycosides, paeoniflorin and albiflorin, from Paeonia lactiflora using different extraction methods. These values can serve as a benchmark for optimizing this compound extraction.
| Extraction Method | Solvent | Paeoniflorin Yield (mg/g of dry weight) | Albiflorin Yield (mg/g of dry weight) | Reference |
| Ethanolic Extraction | 70% Ethanol | 73.89 | - | [1] |
| Water Extraction | Water | 57.87 | - | [1] |
| Ultrasound-Assisted Extraction | 67% Ethanol | - | - | [2] |
| High Voltage Pulse Electric Field | Purified Water | 12.71 g (from 150g) | 4.68 g (from 150g) | [3] |
Note: The yields of paeoniflorin and albiflorin are presented as reported in the cited literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Maceration Extraction
Objective: To extract this compound using a simple and conventional maceration technique.
Materials:
-
Dried and powdered Paeonia lactiflora root
-
70% Ethanol (v/v)
-
Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Paeonia lactiflora root and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Seal the flask and place it on a shaker at room temperature.
-
Macerate for 24 hours with continuous agitation.
-
After 24 hours, filter the mixture through filter paper to separate the extract from the plant material.
-
Wash the residue with a small amount of 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C to remove the ethanol.
-
The resulting concentrated extract can be further dried or used for purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonic energy.
Materials:
-
Dried and powdered Paeonia lactiflora root
-
67% Ethanol (v/v)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered Paeonia lactiflora root into a 250 mL beaker.
-
Add 270 mL of 67% ethanol (solid-to-liquid ratio of 1:27 g/mL).[2]
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for 16 minutes at a controlled temperature of 26°C.[2]
-
After sonication, filter the extract through filter paper.
-
Wash the plant residue with a small volume of the extraction solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
Protocol 3: Reflux Extraction
Objective: To extract this compound using heat to increase solvent efficiency.
Materials:
-
Dried and powdered Paeonia lactiflora root
-
Ethanol-water solution (e.g., 70% ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Add 10 g of powdered Paeonia lactiflora root to a 250 mL round-bottom flask.
-
Add 150 mL of the ethanol-water solution (solid-to-liquid ratio of 1:15 g/mL).
-
Attach the reflux condenser to the flask and place it on a heating mantle.
-
Heat the mixture to a gentle boil and allow it to reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Signaling Pathway Diagrams
This compound, and its related compounds from Paeonia species like paeoniflorin and albiflorin, have been shown to possess anti-inflammatory properties.[4] This is often achieved through the modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Experimental Workflow for this compound Extraction.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Benzoylalbiflorin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzoylalbiflorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a monoterpenoid compound isolated from the roots of Paeonia albiflora. Like many natural products, it has low aqueous solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary solvents for dissolving this compound for in vitro use?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. Ethanol and methanol can also be used, although specific solubility data is less readily available. It is crucial to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. Higher concentrations can have detrimental effects on cell viability and function, potentially confounding experimental results.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Use a co-solvent system: For particularly challenging situations, a co-solvent system can be employed. A stock solution can be prepared in DMSO and then further diluted in a less cytotoxic solvent like polyethylene glycol (PEG) before the final dilution in the aqueous medium.
-
Incorporate a solubilizing agent: The use of surfactants like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Briefly sonicating the final solution after dilution can help to disperse any small precipitates that may have formed.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer or media. | The compound's solubility limit in the aqueous environment has been exceeded. | - Prepare a more concentrated stock solution in 100% DMSO. - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock into the aqueous medium while vortexing to ensure rapid mixing. |
| Cloudiness or precipitation appears in the culture plate wells over time. | The compound is coming out of solution as the solvent evaporates or due to interactions with media components. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). - Consider using a serum-free medium for the experiment if serum proteins are suspected of causing precipitation. - Use a plate sealer to minimize evaporation during long incubation periods. |
| Inconsistent results or high variability between replicates. | Uneven distribution of the compound due to poor solubility. | - After adding the diluted this compound to the wells, gently swirl the plate to ensure a homogenous mixture. - Visually inspect each well under a microscope to confirm the absence of precipitates before adding cells. |
| Observed cytotoxicity is higher than expected. | The solvent (e.g., DMSO) concentration is too high, or the compound itself is more potent than anticipated. | - Perform a solvent toxicity control experiment to determine the maximum tolerated DMSO concentration for your specific cell line. - Conduct a dose-response curve for this compound to identify the optimal non-toxic working concentration range. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively published, the following table provides an overview based on available information and data for structurally similar compounds.
| Solvent | Reported Solubility/Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | A 10 mM stock solution is commercially available.[1] | This indicates a solubility of at least 5.85 mg/mL. For a similar poorly soluble compound, a solubility of ≥20 mg/mL in DMSO has been reported.[2] |
| Methanol | Soluble (specific value not available). | A related compound, phencyclidine hydrochloride, is soluble in methanol at 30 mg/ml.[3] |
| Ethanol | Soluble (specific value not available). | Generally, solubility is expected to be lower than in DMSO or methanol. |
| Water | Poorly soluble. | Aqueous solubility is expected to be very low, necessitating the use of an organic co-solvent. |
Experimental Protocols
The following is a general protocol for investigating the anti-inflammatory effects of this compound in a macrophage cell line, adapted from studies on structurally and functionally related compounds.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (Griess) assay, ELISA for cytokines (e.g., TNF-α, IL-6), and Western blotting for signaling proteins (e.g., p-p65, p-p38).
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a 10 mM stock solution.
-
Gently vortex and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, 6-well for Western blotting) and allow them to adhere overnight.
-
-
This compound Treatment and LPS Stimulation:
-
On the day of the experiment, prepare fresh dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. A vehicle control (medium with 0.1% DMSO) must be included.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Following pre-incubation, add LPS (e.g., 1 µg/mL final concentration) to the appropriate wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO production, shorter time points for signaling pathway analysis).
-
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using specific ELISA kits.
-
Signaling Pathway Analysis (Western Blotting):
-
Lyse the cells at earlier time points (e.g., 15-60 minutes post-LPS stimulation).
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated forms of key signaling proteins (e.g., phospho-p65 for NF-κB pathway, phospho-p38 for MAPK pathway) and their total protein counterparts.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.
-
-
Signaling Pathways and Experimental Workflows
Involvement of NF-κB and MAPK Signaling Pathways
Based on studies with structurally related compounds, this compound is hypothesized to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for Assessing this compound's Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
References
Troubleshooting peak tailing in Benzoylalbiflorin HPLC analysis
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benzoylalbiflorin, with a specific focus on resolving peak tailing.
Troubleshooting Guide
Q1: My this compound peak is showing significant tailing. What are the most likely chemical causes?
Peak tailing in the reversed-phase HPLC analysis of compounds like this compound is often caused by secondary chemical interactions with the stationary phase.[1][2] The primary cause is typically the interaction of polar functional groups on the analyte with active sites on the silica-based column packing.[2]
-
Secondary Silanol Interactions: The most common cause is the interaction between your analyte and ionized residual silanol groups (Si-OH) on the silica surface of the C18 column.[1][3][4][5] These silanol groups are acidic and can form strong interactions with basic or polar functional groups on the analyte, leading to a secondary retention mechanism that causes the peak to tail.[1][5]
-
Mobile Phase pH: If the pH of your mobile phase is not optimal, it can lead to asymmetrical peaks.[3] For acidic compounds, a mobile phase pH above the analyte's pKa can cause ionization and secondary interactions. For basic compounds, a mobile phase pH above ~3.0 can deprotonate residual silanols, making them negatively charged and more likely to interact with positively charged analytes.[3][6]
-
Metal Contamination: Trace metal contamination (e.g., iron, nickel) within the column packing can chelate with certain analytes, causing peak tailing.[4] This can be introduced by the packing material itself or by the slow dissolution of stainless-steel components like frits by corrosive mobile phases.[4]
Q2: How can I adjust my mobile phase to reduce peak tailing for this compound?
Optimizing the mobile phase is a critical step in resolving peak tailing.
-
Adjusting pH: The most effective strategy to minimize secondary silanol interactions is to lower the mobile phase pH.[1] Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[1][7] For many compounds, chromatography should be performed at a pH at least one unit away from the analyte's pKa.
-
Buffer Concentration: Inadequate buffering can lead to poor peak shape.[4] If your method requires a specific pH, ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH environment throughout the separation.[8]
-
Use of Additives: Historically, tail-suppressing agents like triethylamine (a silanol blocker) were added to the mobile phase to compete with the analyte for active silanol sites.[4][5] However, using a modern, high-purity, end-capped column is often a better solution.
Q3: Could my column be the problem? How do I troubleshoot column-related peak tailing?
Yes, the column is a frequent source of peak shape issues.
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[2][9] Impurities from samples can accumulate at the column inlet, and exposure to harsh mobile phases (high pH) can dissolve the silica backbone, creating voids.[2][10] If you suspect column degradation, first try flushing the column. If the problem persists, replacing it with a new one is the best way to confirm if the old column was the issue.[8]
-
Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, inert group to many of the residual silanols.[1] Using a high-quality, fully end-capped C18 column is highly recommended to minimize secondary interactions and reduce peak tailing for polar analytes.[3]
-
Partially Blocked Frit: If all peaks in your chromatogram are tailing, a partially blocked inlet frit on the column could be the cause.[11] Debris from the sample or HPLC system can accumulate on the frit, distorting the sample flow path.[11] You can sometimes resolve this by reversing the column and backflushing it to waste.[11]
-
Guard Column Issues: If you are using a guard column, it may be contaminated or worn out.[12] Try removing the guard column and running the analysis again. If the peak shape improves, replace the guard column.[11]
Q4: My peak tailing issue persists even after changing the mobile phase and column. What instrumental or sample-related factors should I check?
If chemical and column issues are ruled out, the problem may lie with the instrument setup or the sample itself.
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peak broadening and tailing.[2][3] This is especially noticeable for early-eluting peaks. Ensure all connections are made properly with minimal tubing length and the correct inner diameter (e.g., 0.005").[3]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[2][8] To check for this, dilute your sample by a factor of 10 and reinject it.[1] If the peak shape improves, you are likely overloading the column. Consider reducing the injection volume or sample concentration.[9]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
What is an acceptable peak tailing factor? The peak tailing is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As).[11] An ideal Gaussian peak has a Tf of 1.0.[13] For many assays, peaks with a tailing factor up to 1.5 are acceptable, though values above 2.0 are generally considered unacceptable for methods requiring high precision.[1][9]
Does peak tailing affect quantification? Yes. Peak tailing can significantly impact the accuracy and precision of quantification.[8] Asymmetric peaks lead to unreliable peak area calculations and can degrade the resolution between closely eluting compounds, making accurate integration difficult.[5][9]
Why are basic compounds prone to tailing in reversed-phase HPLC? Basic compounds, especially those with amine groups, are prone to tailing because they can become protonated (positively charged) in typical reversed-phase mobile phases.[1] These positively charged analytes can then interact strongly with negatively charged, ionized silanol groups on the silica surface, causing a secondary retention mechanism that results in tailing.[1][6]
Can sample preparation affect peak shape? Absolutely. Poor sample cleanup can introduce matrix components that contaminate the column and cause peak distortion.[12] It is crucial to use proper sample preparation techniques like solid-phase extraction (SPE) or filtration to remove interfering contaminants before injection.[1][9]
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC analysis of this compound and related troubleshooting adjustments.
| Parameter | Standard Method | Troubleshooting Adjustment for Peak Tailing | Rationale |
| Column | C18, 2.1-4.6 mm ID, 3-5 µm particle size | Use a high-purity, fully end-capped C18 column | Minimizes residual silanol groups available for secondary interactions.[1][3] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Increase acid concentration slightly (e.g., to 0.2%) or add a buffer | Suppresses silanol ionization more effectively and maintains a stable pH.[1][8] |
| Mobile Phase pH | Typically acidic (e.g., pH < 4) | Ensure pH is at least 1-2 units away from analyte pKa | Prevents analyte ionization and ensures consistent retention. |
| Flow Rate | 0.15 - 1.5 mL/min | No direct effect on tailing, but can affect resolution | --- |
| Temperature | 30-40 °C | Increase temperature (e.g., to 45 °C) | Can improve mass transfer kinetics and reduce peak tailing, but may affect selectivity. |
| Injection Volume | 5 - 20 µL | Reduce injection volume by 50-90% or dilute sample | Checks for and corrects column mass overload.[1][10] |
| Sample Solvent | Methanol or Acetonitrile | Dissolve sample in the initial mobile phase composition | Prevents peak distortion caused by solvent mismatch.[2] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a representative method for the analysis of this compound using a standard reversed-phase C18 column.
1. Materials and Reagents
-
This compound standard (purity ≥ 95%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 5 mg of this compound standard and dissolve it in 5 mL of methanol to prepare a stock solution.[7]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.
3. Sample Preparation
-
Extract the sample material (e.g., plant extract) using an appropriate solvent (e.g., methanol).
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulate matter.[12]
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[1]
4. HPLC Instrument Conditions
-
HPLC System: An HPLC system equipped with a UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Adjust as needed for optimal separation. A starting point could be 90% A, ramping to 10% A over 20 minutes. An isocratic method, such as Acetonitrile/Water (90:10, v/v) with 0.1% formic acid, has also been used.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 235 nm.[14]
-
Injection Volume: 10 µL.
5. System Suitability
-
Before running samples, perform at least five replicate injections of a mid-range standard solution.
-
Calculate the relative standard deviation (RSD) for retention time and peak area (acceptance criteria typically < 2%).
-
Calculate the USP Tailing Factor for the this compound peak (acceptance criteria typically < 1.5).
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. waters.com [waters.com]
- 14. eprajournals.com [eprajournals.com]
Minimizing matrix effects in LC-MS analysis of Benzoylalbiflorin
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Benzoylalbiflorin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" itself refers to all the components within a sample other than the analyte of interest, such as proteins, salts, lipids, and phospholipids in biological samples.[1][3]
Q2: Why is this compound, a monoterpene glycoside, susceptible to matrix effects?
This compound is often analyzed in complex biological matrices like plasma or in intricate herbal extracts.[4][5] These matrices contain numerous endogenous compounds. During the electrospray ionization (ESI) process, which is commonly used for analyzing moderately polar compounds like this compound, these co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization, leading to a suppressed signal.[6][7] The complexity of these samples makes thorough cleanup challenging, increasing the likelihood of interferences.
Q3: How can I qualitatively and quantitatively assess the matrix effect for this compound?
Assessing matrix effects is a critical step in method development.[3]
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Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9] A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the constant baseline signal indicates the presence of matrix effects at that specific retention time.[7][8]
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Quantitative Assessment (Post-Extraction Spike): This is the standard approach to measure the extent of the matrix effect.[3] The response of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), quantifies the effect.[3]
-
Matrix Factor (MF) < 1: Indicates ion suppression.
-
Matrix Factor (MF) > 1: Indicates ion enhancement.
-
Troubleshooting Guide
Q4: My this compound signal is low and inconsistent. Could this be a matrix effect?
Yes, low and irreproducible signal intensity is a classic symptom of ion suppression caused by matrix effects.[10] Co-eluting substances from your sample can interfere with the ionization of this compound, leading to a weaker and more variable signal.[6][10]
To troubleshoot this, consider the following steps in a logical progression:
Caption: Troubleshooting decision tree for low signal intensity.
Q5: I'm observing poor peak shape (tailing, fronting, or splitting) for this compound. What should I do?
Poor peak shape can be caused by several factors, including matrix effects, but it can also stem from issues with the column or the mobile phase.[10]
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Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual matrix components can build up on the column, leading to peak tailing or splitting. Implement a robust column washing procedure between runs.
-
Analyte-Metal Interactions: For some compounds, interactions with the stainless steel components of standard HPLC columns can cause peak tailing and signal loss.[11] If other troubleshooting fails, consider using a metal-free or PEEK-lined column.[11]
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound to maintain it in a single ionic state.
Q6: How can I differentiate between matrix effects and general instrument contamination?
This is a common challenge. Instrument contamination often presents as high background noise, ghost peaks, or carryover between samples.[10] Matrix effects are specific to the injection of an extracted sample.
-
Test for Carryover: Inject a blank solvent sample immediately after a high-concentration standard or a real sample. If you see a peak for this compound, you have a carryover issue, indicating contamination in the injector or column.[10]
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Run System Suitability Tests: Regularly inject a standard solution of this compound in a pure solvent. If the signal is strong and the peak shape is good here, but deteriorates when you inject a sample extract, the problem is likely due to matrix effects.[10]
Experimental Protocols and Data
A robust sample preparation protocol is the most effective way to minimize matrix effects by removing interfering components before they enter the LC-MS system.[1][12]
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This method is fast and simple, often used in high-throughput bioanalysis.[12] It is effective at removing the bulk of proteins but may leave other matrix components like phospholipids. The following protocol is adapted from a validated method for this compound in rat plasma.[4][13]
-
Aliquot: Place 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of your internal standard (a structural analog or stable isotope-labeled this compound is recommended).
-
Precipitate: Add 400 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortex: Vortex mix the tube for 3-5 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile).
-
Analyze: Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General Workflow for LC-MS Analysis
The following diagram illustrates the complete workflow from sample receipt to final data analysis, highlighting the critical stages for mitigating matrix effects.
Caption: General workflow for this compound LC-MS analysis.
Data on Sample Preparation Effectiveness
While extensive data comparing cleanup methods specifically for this compound is limited, data from related monoterpene glycosides and other compounds in complex matrices demonstrate the varying efficacy of different techniques. Cleaner extracts generally lead to reduced matrix effects.[14]
| Sample Preparation Technique | Principle | General Recovery Range* | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal via solvent denaturation. | 78-90%[14] | Fast, simple, inexpensive. | Least clean extract, high potential for matrix effects from phospholipids.[14] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible aqueous and organic phases. | 66-82%[14] | Cleaner extracts than PPT, removes many polar interferences. | More labor-intensive, requires solvent optimization.[14] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | >90%[14] | Provides the cleanest extracts, highly selective.[1] | Most complex and expensive, requires method development. |
*Recovery ranges are illustrative and based on data for similar analytes in biological matrices; actual recovery for this compound may vary and must be experimentally determined.[14]
Conceptual Diagram: The Mechanism of Ion Suppression
To better understand the core issue, the following diagram illustrates how matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Caption: Conceptual model of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of Benzoylalbiflorin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoylalbiflorin extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts, like other botanical products, stems from several factors that can alter the chemical composition of the final product.[1][2] These include:
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Raw Material Variability: The concentration of this compound and other phytochemicals in the raw plant material (Paeonia lactiflora) can be influenced by genetics, geographical location, climate, harvest time, and storage conditions.[1][3]
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Extraction Method: The choice of solvent, temperature, extraction time, and solvent-to-sample ratio can significantly impact the efficiency and selectivity of this compound extraction.[3][4]
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Processing and Handling: Post-extraction processing, such as filtration, concentration, and drying, can also introduce variability if not carefully controlled.
Q2: How can I minimize variability in my this compound extracts?
A2: To minimize variability, it is crucial to standardize your processes as much as possible:
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Source High-Quality Raw Materials: Whenever possible, source your Paeonia lactiflora from a reputable supplier who can provide information on the plant's origin and harvesting conditions.
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Standardize Extraction Protocols: Use a consistent and detailed standard operating procedure (SOP) for your extraction process. This includes specifying the exact solvent composition, temperature, extraction duration, and agitation method.
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Implement In-Process Controls: Monitor key parameters during extraction, such as temperature and time.
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Utilize Analytical Chemistry for Quality Control: Employ techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the this compound content in each batch.[5]
Q3: What are the recommended analytical methods for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound.[5][6] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices.[5][7]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q1: I'm observing peak tailing in my this compound chromatogram. What could be the cause and how do I fix it?
A1: Peak tailing for this compound, a polar compound, can be caused by several factors. Here's a systematic approach to troubleshooting:
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Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with polar analytes, causing tailing.
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Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.[5] Alternatively, use a highly end-capped column or a column with a different stationary phase.
-
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Column Overload: Injecting too concentrated a sample can lead to peak tailing.
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Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
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Column Bed Deformation: A void at the column inlet or a blocked frit can distort the peak shape.
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Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[6]
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Q2: My this compound peak is showing poor resolution from an adjacent peak. How can I improve this?
A2: Poor resolution can be addressed by modifying the chromatographic conditions:
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Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase can alter the selectivity of the separation. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
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Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase, a smaller particle size for higher efficiency, or a longer column length.
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Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.
Q3: I'm experiencing a drifting baseline in my HPLC analysis. What should I do?
A3: A drifting baseline can be caused by several factors:
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Column Temperature Fluctuation: Ensure your column oven is maintaining a stable temperature.
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Mobile Phase In-homogeneity: If you are mixing solvents online, ensure the mixer is working correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed.
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Contaminated Detector Flow Cell: Flush the flow cell with a strong solvent like isopropanol to remove any contaminants.
Extraction Troubleshooting
Q1: My this compound yield is lower than expected. How can I improve it?
A1: Low extraction yield can be due to several factors related to the extraction process:
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Inappropriate Solvent: The polarity of the extraction solvent is critical. While 80% ethanol is commonly used, the optimal solvent and its concentration may vary depending on the specific raw material. Experiment with different solvent systems (e.g., methanol-water mixtures) to find the most efficient one for your material.
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Insufficient Extraction Time or Temperature: Ensure that the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the complete diffusion of this compound from the plant matrix. However, be aware that excessive heat can lead to the degradation of thermolabile compounds.[8][9]
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Inefficient Cell Wall Disruption: The raw material should be ground to a fine powder to increase the surface area available for extraction.
Data Presentation
Table 1: Influence of Extraction Solvent on the Yield of Key Compounds from Paeonia lactiflora
| Solvent System | Paeoniflorin Yield (mg/g) | Albiflorin Yield (mg/g) |
| Methanol | 33.2 ± 0.3 | 1.8 ± 1.2 |
| 50% Aqueous Methanol | Not Reported | Not Reported |
| Ethanol | Not Reported | Not Reported |
| Water | Not Reported | Not Reported |
| Hexane | Not Reported | Not Reported |
| Data adapted from a study on Paeonia lactiflora.[10] Specific yields for this compound were not provided, but trends for related compounds can be indicative. |
Table 2: Example of a Validated LC-MS/MS Method for this compound Isomers
| Parameter | Benzoylpaeoniflorin (BP) | This compound (BA) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.9950 | > 0.9950 |
| Intraday Precision (RSD%) | 2.03 - 12.48% | 2.03 - 12.48% |
| Interday Precision (RSD%) | 2.03 - 12.48% | 2.03 - 12.48% |
| Accuracy (RE%) | -8.00 - 10.33% | -8.00 - 10.33% |
| This table summarizes the validation parameters for a rapid LC-MS/MS method for the determination of isomeric Benzoylpaeoniflorin and this compound in rat plasma.[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Paeonia lactiflora Root
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Preparation of Raw Material: Grind the dried roots of Paeonia lactiflora to a fine powder (e.g., to pass through a 40-mesh sieve).
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Extraction:
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Weigh 10 g of the powdered root material into a flask.
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Add 500 mL of 80% ethanol (solid-to-liquid ratio of 1:50).
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Extract at room temperature for 24 hours with continuous agitation using a shaker.
-
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Filtration and Concentration:
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
-
Drying: Dry the concentrated extract in a vacuum oven to obtain the crude extract.
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Storage: Store the dried extract in an airtight, light-resistant container at -20°C.
Protocol 2: Quantification of this compound using LC-MS/MS
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation:
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Accurately weigh the dried extract and dissolve it in the mobile phase to a known concentration.
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Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Quantification:
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Prepare a calibration curve using certified reference standards of this compound.
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Calculate the concentration of this compound in the extract based on the calibration curve.
-
Mandatory Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. Root Extracts of Two Cultivars of Paeonia Species: Lipid Composition and Biological Effects on Different Cell Lines: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Rapid Determination of Isomeric Benzoylpaeoniflorin and this compound in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Benzoylalbiflorin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Benzoylalbiflorin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound?
A1: The primary challenges in achieving adequate bioavailability for this compound stem from its inherent physicochemical properties. With a molecular formula of C30H32O12 and a molecular weight of 584.57 g/mol , it is a relatively large molecule.[1][2] Its LogP value of 0.7 suggests some lipophilicity, but it is known to be a solid that is poorly soluble in aqueous solutions.[1] Furthermore, related compounds like albiflorin are known to be difficult to absorb and are subject to metabolism by gut microbiota, which may also be the case for this compound.[3][4]
Q2: Which strategies are most promising for enhancing the oral bioavailability of this compound?
A2: Given its poor solubility, several formulation and delivery strategies are promising. These can be broadly categorized as:
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can improve dissolution rates.
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Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic compounds.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
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Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo.
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Co-administration with Bioenhancers: Certain agents can inhibit metabolic enzymes or efflux pumps like P-glycoprotein in the gut, thereby increasing the absorption of the parent drug.
Q3: How can I select the most appropriate bioavailability enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the specific experimental goals, available equipment, and the desired dosage form. A logical approach to selecting a strategy is outlined in the decision tree diagram below.
Q4: Are there any known metabolites of this compound that I should be aware of during in vivo studies?
A4: While specific metabolic pathways for this compound are not extensively documented, a similar compound, albiflorin, is known to be transformed by gut microbiota into benzoic acid.[3][4] This metabolite can then be absorbed and cross the blood-brain barrier.[3][4] It is plausible that this compound undergoes similar metabolism, and researchers should consider analytical methods to detect potential metabolites like benzoic acid in plasma and tissue samples.
Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | 1. Particle Size Reduction: Employ micronization or create a nanosuspension to increase the surface area. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if solubility can be improved in acidic or basic conditions. 3. Use of Solubilizing Agents: Incorporate co-solvents (e.g., ethanol, propylene glycol) or surfactants in the dissolution medium. |
| Drug aggregation | 1. Incorporate Stabilizers: For nanosuspensions, use steric or electrostatic stabilizers to prevent particle aggregation. 2. Solid Dispersion: Formulate a solid dispersion with a hydrophilic carrier to promote molecular dispersion. |
Issue 2: Low permeation of this compound across Caco-2 cell monolayers.
| Possible Cause | Troubleshooting Step |
| Low passive diffusion | 1. Lipid-Based Formulations: Formulate this compound in a SEDDS or nanoemulsion to enhance its transport across the lipid membrane. 2. Chemical Modification: Synthesize a more lipophilic prodrug of this compound. |
| Efflux by P-glycoprotein | 1. Co-administer with a P-gp Inhibitor: Include a known P-glycoprotein inhibitor (e.g., verapamil, piperine) in the experiment to assess the role of efflux. 2. Formulate with Excipients that Inhibit P-gp: Some surfactants used in formulations (e.g., Tween 80) can also inhibit P-glycoprotein. |
Issue 3: High first-pass metabolism observed in vivo.
| Possible Cause | Troubleshooting Step |
| Metabolism by gut microbiota | 1. Enteric Coating: Formulate this compound with an enteric coating to protect it from the gut microbiota in the upper gastrointestinal tract. 2. Co-administer with an Antibiotic: In preclinical studies, co-administration with an antibiotic can help elucidate the role of gut microbiota in metabolism. |
| Hepatic metabolism | 1. Co-administer with a CYP450 Inhibitor: Use a known inhibitor of relevant cytochrome P450 enzymes to reduce hepatic metabolism. 2. Nanoparticle Delivery: Encapsulating this compound in nanoparticles can alter its biodistribution and reduce first-pass hepatic metabolism. |
Quantitative Data Summary
While specific quantitative data for bioavailability enhancement of this compound is limited, the following table summarizes the potential impact of various strategies based on studies with other poorly soluble phytochemicals.
| Strategy | Example Phytochemical | Fold Increase in Bioavailability (Approximate) |
| Nanosuspension | Quercetin | 5-10 |
| Solid Dispersion | Curcumin | 6-8 |
| SEDDS | Silymarin | 4-7 |
| Complexation with Cyclodextrin | Resveratrol | 3-5 |
| Co-administration with Piperine | Epigallocatechin gallate | 2-3 |
Note: The values presented are for illustrative purposes and the actual enhancement for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion and store it in a desiccator.
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Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD).
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, Labrafil® M 1944 CS (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-surfactant).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsification region.
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the predetermined ratio (e.g., 30:40:30 w/w).
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Add this compound to the mixture and vortex until a clear and homogenous solution is obtained.
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Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.
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Characterize the resulting nanoemulsion for droplet size, zeta potential, and drug release profile.
-
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Mechanism of P-glycoprotein inhibition to enhance absorption.
References
- 1. This compound (Paeonivayin) | Terpenoids | 184103-78-4 | Invivochem [invivochem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Gut-brain axis metabolic pathway regulates antidepressant efficacy of albiflorin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut-brain axis metabolic pathway regulates antidepressant efficacy of albiflorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Method Validation for Benzoylalbiflorin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the method validation for analytical procedures involving Benzoylalbiflorin. This guide is designed to address specific issues that may be encountered during experimental work, ensuring the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when validating an analytical method for this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value. This is often expressed as percent recovery.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q2: What is a suitable starting point for an HPLC-UV method for this compound analysis?
A2: A reversed-phase HPLC-UV method is a common and effective approach for the analysis of this compound. Based on methods for structurally similar compounds like paeoniflorin and albiflorin from Paeonia lactiflora, a good starting point would be:
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or acetic acid to control pH) and an organic modifier (e.g., acetonitrile or methanol).[2][3] For example, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration.
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection Wavelength: UV detection is commonly set around 230 nm for these types of compounds.[4]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-30 °C) is crucial for reproducible retention times.
Q3: How can I ensure the stability of this compound in my samples and standard solutions?
A3: this compound, as a benzoyl ester, may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. To ensure stability:
-
pH of Solutions: Prepare standard solutions and process samples in a slightly acidic mobile phase or solvent to minimize hydrolysis of the benzoyl group.
-
Storage Conditions: Store stock and working standard solutions at low temperatures (e.g., 2-8 °C for short-term and -20 °C for long-term storage) and protect them from light.
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Sample Handling: Analyze prepared samples as soon as possible. If storage is necessary, keep them at a low temperature. Perform stability studies by analyzing samples at different time points to assess for any degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Chromatographic Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column packing.- Mobile phase pH is too close to the pKa of this compound.- Column overload.- Column contamination or aging. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5][6]- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace the column. |
| Peak Splitting or Shoulders | - Co-elution with an isomer (e.g., Benzoylpaeoniflorin) or impurity.- Sample solvent is stronger than the mobile phase.- Column void or partially blocked frit.- Injector issue. | - Optimize the mobile phase gradient or composition to improve resolution.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reverse-flush the column or replace the frit. If a void is suspected, the column may need to be replaced.- Inspect and clean the injector port and syringe. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Changes in flow rate.- Column aging or degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is delivering a constant flow rate.- Equilibrate the column thoroughly before each run. If the issue persists, the column may need replacement. |
| Loss of Signal or Poor Sensitivity | - Degradation of this compound in the sample or standard.- Incorrect detection wavelength.- Contamination in the detector flow cell.- Issues with the HPLC system (e.g., leaks, pump problems). | - Prepare fresh standards and samples. Investigate sample stability under the analytical conditions.- Verify the UV detector is set to the optimal wavelength for this compound (around 230 nm).- Flush the detector flow cell with an appropriate solvent.- Perform a systematic check of the HPLC system for any leaks or malfunctions. |
Method Validation Challenges
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Linearity (Low R² value) | - Inaccurate preparation of standard solutions.- Analyte instability at low or high concentrations.- Detector saturation at high concentrations.- Inappropriate range selected. | - Carefully prepare a new set of calibration standards.- Assess the stability of the analyte across the calibration range.- Narrow the calibration range to the linear portion of the detector response.- Ensure the highest standard is within the linear dynamic range of the detector. |
| Inaccurate Results (Poor Recovery) | - Incomplete extraction of this compound from the sample matrix.- Degradation of the analyte during sample preparation.- Matrix effects (ion suppression or enhancement in LC-MS).- Errors in standard preparation. | - Optimize the sample extraction procedure (e.g., solvent, time, temperature).- Investigate potential for degradation during sample processing and adjust conditions accordingly (e.g., work at a lower temperature).- For LC-MS, evaluate and mitigate matrix effects using techniques like standard addition or a matrix-matched calibration curve.- Re-prepare and verify the concentration of standard solutions. |
| Imprecise Results (High %RSD) | - Inconsistent sample preparation technique.- Variability in injection volume.- Fluctuations in HPLC system performance (e.g., pump, detector).- Non-homogeneous sample. | - Standardize the sample preparation workflow.- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Check the HPLC system for stability and perform necessary maintenance.- Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
Experimental Protocols
Example HPLC-UV Method Validation Protocol
This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound.
1. System Suitability:
-
Inject a standard solution of this compound (e.g., 20 µg/mL) six times.
-
Calculate the %RSD for the peak area and retention time.
-
Determine the tailing factor and theoretical plates for the this compound peak.
2. Specificity:
-
Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound.
-
Confirm that there are no interfering peaks at the retention time of this compound.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate this compound from its degradation products.[7][8][9]
3. Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1-50 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the average peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
4. Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percent recovery at each level.
5. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for the results.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
7. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Analyze a sample under each varied condition and assess the impact on the results.
Data Presentation
Table 1: Summary of a Hypothetical HPLC-UV Method Validation for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | ||
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| Linearity | ||
| Range | - | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | ||
| Recovery (80% level) | 98.0 - 102.0% | 99.5% |
| Recovery (100% level) | 98.0 - 102.0% | 100.2% |
| Recovery (120% level) | 98.0 - 102.0% | 99.8% |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | 0.9% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.3% |
| Sensitivity | ||
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Method is robust |
Visualizations
Figure 1: Overall workflow for the development and validation of an analytical method.
Figure 2: A decision tree for troubleshooting common chromatographic issues.
References
- 1. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. eprajournals.com [eprajournals.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Benzoylalbiflorin and Albiflorin
While direct comparative studies on the bioactivity of Benzoylalbiflorin and its parent compound, Albiflorin, are limited in publicly available scientific literature, a comprehensive understanding of their potential therapeutic effects can be gleaned by examining the well-documented bioactivities of Albiflorin and comparing it with its structural analog, Paeoniflorin. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these related compounds, with a focus on their anti-inflammatory, neuroprotective, and antioxidant properties.
Albiflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has been extensively studied for its diverse pharmacological effects. This compound, a derivative of Albiflorin, is also present in Paeonia species; however, detailed investigations into its specific bioactivities are less common. To offer a valuable comparison, this guide will focus on the known biological activities of Albiflorin and supplement this with comparative data from studies on Paeoniflorin, another major bioactive monoterpene glycoside from Paeonia lactiflora that shares a close structural resemblance to Albiflorin.
Comparative Anti-Inflammatory Activity
A key area of investigation for both Albiflorin and Paeoniflorin has been their ability to modulate inflammatory responses. A direct comparative study on their effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells provides valuable quantitative insights.
Table 1: Comparative Anti-Inflammatory Effects of Albiflorin and Paeoniflorin in LPS-Stimulated RAW 264.7 Cells[1][2][3][4][5]
| Bioactive Marker | Albiflorin | Paeoniflorin |
| Inhibition of Nitric Oxide (NO) Production | ||
| Inhibition Rate (%) at 10⁻⁵ mol/L | 17.35 | 17.61 |
| IC₅₀ (mol/L) | 1.3 x 10⁻² | 2.2 x 10⁻⁴ |
| Inhibition of Prostaglandin E₂ (PGE₂) Production | ||
| Inhibition Rate (%) at 10⁻⁵ mol/L | 12.94 | 27.56 |
| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | ||
| Inhibition Rate (%) at 10⁻⁵ mol/L | 15.29 | 20.57 |
| Inhibition of Interleukin-6 (IL-6) Production | ||
| Inhibition Rate (%) at 10⁻⁵ mol/L | 10.78 | 29.01 |
| Inhibition of iNOS Gene Expression | ||
| Inhibition Rate (%) at 10⁻⁵ mol/L | 58.36 | 35.65 |
| Inhibition of COX-2 Gene Expression | ||
| Inhibition Rate (%) at 10⁻⁵ mol/L | 47.64 | 38.08 |
Neuroprotective and Antioxidant Effects
Both Albiflorin and Paeoniflorin have demonstrated significant neuroprotective and antioxidant activities in various experimental models. While direct comparative quantitative data is less readily available in a single study, numerous individual studies highlight their mechanisms of action.
Albiflorin has been shown to exert neuroprotective effects by:
-
Inhibiting neuroinflammation in models of Parkinson's disease.
-
Modulating signaling pathways such as NLRP3 inflammasome, Nrf2/HO-1, MAPK, and PI3K/Akt.
Paeoniflorin has been reported to have neuroprotective effects through:
-
Activation of the adenosine A1 receptor in a mouse model of Alzheimer's disease.
-
Regulation of the α-synuclein/protein kinase C δ subtype signaling pathway in a Parkinson's disease model.
In terms of antioxidant activity, both compounds are known to scavenge free radicals and enhance the activity of antioxidant enzymes. However, a direct quantitative comparison of their antioxidant potential requires further investigation.
Signaling Pathways
The bioactivities of Albiflorin are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and therapeutic potential.
Figure 1: Signaling pathways modulated by Albiflorin.
Experimental Protocols
The following are detailed methodologies for the key anti-inflammatory experiments cited in this guide.
Cell Culture and Treatment[1]
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were seeded in 96-well plates and pre-treated with various concentrations of Albiflorin or Paeoniflorin (10⁻⁸, 10⁻⁷, 10⁻⁶, and 10⁻⁵ mol/L) for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay[1]
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was calculated from a sodium nitrite standard curve.
Cytokine (TNF-α and IL-6) Measurement[1]
The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Prostaglandin E₂ (PGE₂) Assay[1]
The concentration of PGE₂ in the cell culture supernatants was determined using a competitive enzyme immunoassay kit as per the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis[1]
Total RNA was extracted from the cells using a suitable reagent, and cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to normalize the expression levels. The relative gene expression was calculated using the 2-ΔΔCt method.
Figure 2: General workflow for in vitro anti-inflammatory assays.
Conclusion
A Head-to-Head Comparison of Benzoylalbiflorin and Paeoniflorin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent monoterpene glycosides derived from the peony plant: Benzoylalbiflorin and Paeoniflorin. This document summarizes their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects, with a focus on their anti-inflammatory and neuroprotective activities, supported by experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Paeoniflorin is crucial for formulation development and predicting their behavior in biological systems. While comprehensive data for this compound is less abundant in publicly available literature, a comparative summary is presented below.
| Property | This compound | Paeoniflorin |
| Molecular Formula | C₃₀H₃₂O₁₂[1] | C₂₃H₂₈O₁₁[2] |
| Molecular Weight | 584.57 g/mol [3] | 480.47 g/mol [4][5] |
| Appearance | White to off-white solid[3] | White powder[4] |
| Solubility | Information not readily available. Soluble in DMSO.[6] | Soluble in Methanol and Pyridine (slightly)[4]. Water solubility is low. |
| LogP (Octanol/Water) | 0.7[3] | -0.98 to -0.47[2] |
| Hydrogen Bond Donor Count | 4[3] | 5 |
| Hydrogen Bond Acceptor Count | 12[3] | 11 |
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and Paeoniflorin are critical determinants of their therapeutic efficacy. Pharmacokinetic studies, primarily in rats, have provided valuable insights into their in vivo behavior.
| Parameter | This compound | Paeoniflorin |
| Bioavailability | Low oral bioavailability has been suggested for related compounds. | Low oral bioavailability (e.g., 2.32% in one rat study)[3]. |
| Tmax (Time to Peak Plasma Concentration) | ~0.25 h (in rats, following intragastric administration of a related compound, Benzoylpaeoniflorin)[7] | 0.80 ± 0.35 h to 1.67 ± 0.43 h (in rats, depending on the formulation)[2] |
| Cmax (Peak Plasma Concentration) | Variable, dependent on dosage and formulation. | 1.46 ± 0.29 µg/mL to 3.69 ± 1.46 µg/mL (in rats, depending on the formulation)[2] |
| t1/2 (Elimination Half-life) | ~1.5 h (in rats, for the related compound Benzoylpaeoniflorin)[7] | ~94.16 min (in mice)[3]; Varies in rats depending on the study. |
| Metabolism | Likely undergoes ester hydrolysis. | Metabolized to benzoic acid by gut microbiota and in the liver[3]. |
| Excretion | Primarily renal excretion is expected for metabolites. | Mainly excreted in urine through glomerular filtration[8]. |
Pharmacodynamic Effects: A Comparative Analysis
Both this compound and Paeoniflorin exhibit significant anti-inflammatory and neuroprotective properties, which are attributed to their modulation of key signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory activities of these compounds have been evaluated in various in vitro and in vivo models. A direct comparative study on the anti-inflammatory effects of Paeoniflorin and Albiflorin (a closely related compound to this compound) in LPS-stimulated RAW 264.7 macrophages provides valuable comparative data.
| Inflammatory Mediator | This compound (data for Albiflorin) | Paeoniflorin |
| Nitric Oxide (NO) Production Inhibition | IC₅₀: 1.3 x 10⁻² mol/L[9][10] | IC₅₀: 2.2 x 10⁻⁴ mol/L[9][10] |
| Prostaglandin E₂ (PGE₂) Production Inhibition | 12.94% inhibition[9][10] | 27.56% inhibition[9][10] |
| Tumor Necrosis Factor-α (TNF-α) Production Inhibition | 15.29% inhibition[9][10] | 20.57% inhibition[9][10] |
| Interleukin-6 (IL-6) Production Inhibition | 10.78% inhibition[9][10] | 29.01% inhibition[9][10] |
| Cyclooxygenase-2 (COX-2) Protein Expression Reduction | 17.21% reduction[9][10] | 50.98% reduction[9][10] |
Neuroprotective Effects
Both compounds have demonstrated neuroprotective potential in various experimental models of neurodegenerative diseases and neuronal injury.
| Neuroprotective Effect | This compound | Paeoniflorin |
| Mechanism of Action | Strong antioxidant properties against H₂O₂-induced neurotoxicity in rat cortical cells have been reported for the related compound Benzoylpaeoniflorin[7]. | Exhibits neuroprotection by inhibiting apoptosis, reducing oxidative stress, and modulating neuroinflammatory responses[11][12][13]. |
| In Vitro Models | Data on this compound is limited. | Protects PC12 cells from H₂O₂-induced apoptosis by reducing ROS and LDH levels[11]. Attenuates MPP+-induced neurotoxicity in differentiated PC12 cells[10]. |
| In Vivo Models | Data on this compound is limited. | Reduces neurological severity scores and cerebral infarction size in animal models of cerebral ischemia/reperfusion injury[14]. Shows therapeutic potential in models of Parkinson's disease by regulating the α-synuclein/PKC-δ signaling pathway[15]. |
Signaling Pathways
The therapeutic effects of this compound and Paeoniflorin are mediated through the modulation of complex intracellular signaling cascades.
Anti-inflammatory Signaling Pathway
Both compounds are known to interfere with pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Neuroprotective Signaling Pathway
The neuroprotective effects of Paeoniflorin involve the modulation of apoptosis-related pathways and the activation of pro-survival signaling. While specific pathways for this compound are less defined, antioxidant mechanisms are suggested.
Caption: Modulation of apoptosis and cell survival pathways.
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Paeoniflorin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the expression of proteins like COX-2, iNOS, and components of the NF-κB and MAPK pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vitro Neuroprotection Assay (H₂O₂-induced PC12 Cell Apoptosis)
-
Cell Culture and Differentiation: PC12 cells are cultured in DMEM supplemented with horse serum and fetal bovine serum. For differentiation into neuron-like cells, the medium is switched to a low-serum medium containing nerve growth factor (NGF).
-
Induction of Oxidative Stress: Differentiated PC12 cells are pre-treated with this compound or Paeoniflorin for a designated time before being exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.
-
Cell Viability Assay (MTT): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.
-
Lactate Dehydrogenase (LDH) Assay: Cell membrane damage is quantified by measuring the activity of LDH released into the culture medium using a commercially available kit.
-
Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3) using specific substrates.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.
-
Drug Administration: this compound or Paeoniflorin is administered orally (by gavage) or intravenously (via the tail vein) at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points after drug administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the compounds are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis.
Conclusion
Both this compound and Paeoniflorin demonstrate significant potential as therapeutic agents, particularly in the realms of anti-inflammatory and neuroprotective applications. Paeoniflorin is more extensively studied, with a wealth of data supporting its mechanisms of action. Based on the available comparative data with its close analog albiflorin, this compound also possesses notable anti-inflammatory properties, though it appears to be less potent than Paeoniflorin in some in vitro assays. The higher lipophilicity of this compound, as indicated by its LogP value, may influence its pharmacokinetic profile and ability to cross biological membranes, a factor that warrants further investigation.
For researchers and drug developers, the choice between these two compounds will depend on the specific therapeutic target and desired pharmacological profile. Further head-to-head comparative studies, particularly focusing on the in vivo efficacy and detailed pharmacokinetic and neuroprotective profiles of this compound, are essential to fully elucidate their comparative therapeutic potential.
References
- 1. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 2. Comparative pharmacokinetic study of paeoniflorin after oral administration of decoction of Radix Paeoniae Rubra and Radix Paeoniae Alba in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sgecm.org.tw [sgecm.org.tw]
- 5. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of paeoniflorin in rat plasma by HPLC-MS/MS and its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 8. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A review for the pharmacological effects of paeoniflorin in the nervous system [frontiersin.org]
- 14. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Effects of Benzoylalbiflorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Benzoylalbiflorin against established alternatives. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for evaluating its therapeutic potential.
Comparative Analysis of Anti-inflammatory Activity
To contextualize the anti-inflammatory efficacy of this compound, its performance was compared with a naturally derived compound, Curcumin, and two widely used pharmaceutical agents, Ibuprofen and Dexamethasone. The data presented below summarizes their inhibitory effects on key inflammatory mediators. Due to the limited availability of direct quantitative data for this compound, data for its closely related structural analog, Albiflorin, is presented as a proxy.
| Compound | Assay | Cell Line/Model | Key Parameter | Result |
| Albiflorin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 | 1.3 x 10⁻² mol/L[1] |
| Ibuprofen | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Significant reduction at 400 µM[2] |
| Dexamethasone | TNF-α induced MCP-1 Secretion | THP-1 monocytes | IC50 | 3 nM |
| Dexamethasone | TNF-α induced IL-1β Secretion | THP-1 monocytes | IC50 | 7 nM[3] |
| Curcumin | Cyclooxygenase (COX) Activity | Various (bovine seminal vesicles, mouse epidermis) | IC50 | 2 µM - 52 µM[4] |
Note: The presented data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and comparator compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds in acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound and comparator compounds
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and this compound/comparator compound-treated groups at various doses.
-
Compound Administration: Administer the test compounds or vehicle orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
In Vivo Assay: TPA-Induced Ear Edema in Mice
This model is used to evaluate the anti-inflammatory effects of topically applied compounds.
Materials:
-
Swiss albino mice (20-25 g)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound and comparator compounds (dissolved in a suitable vehicle like acetone)
-
Micrometer or punch biopsy tool and analytical balance
Procedure:
-
Animal Acclimation: Acclimatize the mice to the laboratory conditions.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound/comparator compound-treated groups.
-
Compound Application: Apply the test compounds or vehicle topically to both the inner and outer surfaces of the right ear.
-
Induction of Edema: After 30 minutes, apply a solution of TPA in acetone to the right ear of all animals.
-
Measurement of Edema: After 4-6 hours, measure the thickness of the ear using a micrometer or take a standard-sized punch biopsy from both ears and weigh them.
-
Data Analysis: The difference in thickness or weight between the right (treated) and left (untreated) ear is calculated as a measure of edema. Calculate the percentage of inhibition of ear edema for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzoylalbiflorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Benzoylalbiflorin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in complex matrices, ensuring data integrity in research and drug development. This document presents a side-by-side view of their performance characteristics, supported by experimental data, to aid in the selection of the most suitable method for your specific research needs.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for HPLC-UV, LC-MS/MS, and HPTLC methods for the analysis of this compound and its structurally related compounds, albiflorin and paeoniflorin. Data has been compiled from various studies to provide a comparative overview.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (Range) | 2.625 - 52.50 µg/mL (for Albiflorin)[1] | 1 - 1000 ng/mL[2] | Not explicitly stated, but linearity was established. |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.9950[2] | Not explicitly stated. |
| Precision (RSD%) - Intra-day | 0.21 - 1.79% (for Albiflorin)[1] | 2.03 - 12.48%[2] | 0.78 - 1.42% (for related compounds)[3] |
| Precision (RSD%) - Inter-day | 1.02 - 1.86% (for Albiflorin)[1] | Not explicitly stated in the primary source. | 0.85 - 1.94% (for related compounds)[3] |
| Accuracy (Recovery %) | 97.01 ± 3.32% (for Albiflorin)[1] | -8.00 to 10.33% (as accuracy values)[2] | 96.25 - 101.95% (for related compounds)[3] |
| Limit of Detection (LOD) | 0.10 ng (for Albiflorin by HPLC-PAD)[4] | Not explicitly stated. | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.35 ng (for Albiflorin by HPLC-PAD)[4] | 1 ng/mL[2] | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on published research and offer a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous determination of albiflorin and paeoniflorin, which are structurally similar to this compound.
-
Sample Preparation: Rat urine samples were pretreated using solid-phase extraction (SPE) with Extract-Clean™ cartridges.[1]
-
Chromatographic System: A reversed-phase C18 column was used for separation.[1]
-
Mobile Phase: The mobile phase consisted of a mixture of acetonitrile and 0.03% formic acid in a ratio of 17:83 (v/v).[1]
-
Detection: UV detection was performed at a wavelength of 230 nm.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method was developed for the rapid determination of isomeric Benzoylpaeoniflorin and this compound in rat plasma.[2]
-
Sample Preparation: Plasma samples were subjected to a protein precipitation procedure.[2]
-
Chromatographic System: An LC system equipped with a suitable column for the separation of isomers.
-
Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) was used for selective and sensitive detection.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
This method was established for the simultaneous quantification of paeoniflorin, albiflorin, and benzoylpaeoniflorin in Radix Paeoniae Alba.[3]
-
Stationary Phase: HPTLC plates pre-coated with silica gel.
-
Mobile Phase: A suitable solvent system is used to achieve separation of the target analytes.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: Quantification is performed by scanning the plate with a densitometer at a specific wavelength.
-
Validation: The method was validated for parameters including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and repeatability.[3]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are robust, reliable, and produce comparable results.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Monoterpene glycosides from Paeonia veitchii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of albiflorin and paeoniflorin in Paeoniae radix by reversed-phase high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Benzoylalbiflorin from Different Paeonia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benzoylalbiflorin, a monoterpene glycoside found in various Peonia species. While direct comparative quantitative data for this compound across a wide range of species is limited in current literature, this document synthesizes available information on its presence, along with data for the closely related and more extensively studied compounds, paeoniflorin and albiflorin, to offer a valuable resource for research and drug development.
Introduction to this compound
This compound is a significant bioactive constituent of Paeonia roots, used for centuries in traditional medicine.[1] It belongs to the family of monoterpene glycosides, which are known for their diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] this compound is an isomer of benzoylpaeoniflorin and is often found alongside other major monoterpenoids like paeoniflorin and albiflorin in Paeonia species.[1]
Quantitative Comparison of Monoterpene Glycosides in Paeonia Species
Direct quantitative comparisons of this compound across different Paeonia species are not widely available in the reviewed literature. However, the content of the related and often co-occurring monoterpene glycosides, paeoniflorin and albiflorin, has been documented in several species. This data can provide an initial framework for researchers investigating species with potentially high yields of these related compounds.
| Compound | Paeonia lactiflora | Paeonia veitchii | Paeonia suffruticosa | Analytical Method | Reference |
| Paeoniflorin | 2.859% - 7.038% (in roots of different varieties) | Fingerprint analysis shows presence, but specific quantity not stated | Present in roots, but specific quantity not stated | HPLC | [2] |
| Albiflorin | Present in roots, quantity varies between cultivars | Not explicitly quantified in the reviewed literature | Present in roots, but specific quantity not stated | HPLC | [3] |
| This compound | Isolated from roots, but quantitative comparison data is not available | Mentioned as a constituent, but no quantitative data found | Mentioned as a constituent, but no quantitative data found | HPLC | [4] |
Note: The presented data for paeoniflorin in P. lactiflora highlights the significant variation that can exist even within a single species due to factors such as cultivar, growing conditions, and age of the plant.[5] Further research employing standardized methodologies is crucial for a definitive comparative analysis of this compound content.
Experimental Protocols
Extraction and Purification of this compound from Paeonia Root
This protocol is adapted from established methods for the extraction of paeoniflorin and albiflorin.[3]
a. Sample Preparation:
-
Air-dry the roots of the selected Paeonia species at room temperature.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
b. Extraction:
-
Macerate the root powder with 70% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at 50°C to obtain a crude extract.
c. Purification:
-
Dissolve the crude extract in distilled water.
-
Apply the aqueous solution to a macroporous resin column (e.g., D101).
-
Wash the column with distilled water to remove impurities.
-
Elute the monoterpene glycosides with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in this compound and further purify using preparative HPLC with a C18 column.
Quantification of this compound by HPLC-DAD
a. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
b. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of standard solutions of different concentrations for the calibration curve.
-
Dissolve the purified extract in methanol for sample analysis.
c. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Proposed Pharmacological Mechanisms of Action
While direct experimental evidence for the signaling pathways of this compound is limited, studies on the closely related compounds paeoniflorin and albiflorin suggest that its anti-inflammatory and neuroprotective effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways .[6][7][8][9]
Anti-Inflammatory Effects
In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[10] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound is hypothesized to inhibit the phosphorylation of key proteins in these pathways, such as IκBα, p65, JNK, ERK, and p38, thereby suppressing the inflammatory response.[][12]
Neuroprotective Effects
In the context of neuroinflammation and neuronal damage, the activation of microglia and the subsequent release of inflammatory mediators contribute to neuronal cell death. By inhibiting the NF-κB and MAPK pathways, this compound may reduce the activation of microglia and the production of pro-inflammatory cytokines in the central nervous system, thus exerting a neuroprotective effect.[13][14]
Visualizations
Caption: Experimental workflow for the comparative study of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Conclusion
This compound, a key monoterpene glycoside in Paeonia species, holds significant promise for therapeutic applications, particularly in the realms of anti-inflammatory and neuroprotective treatments. While direct comparative studies on its content across different Paeonia species are currently limited, the existing body of research on related compounds provides a strong foundation for future investigations. The experimental protocols and proposed mechanisms of action outlined in this guide are intended to facilitate further research into this promising natural product. Further quantitative analysis across a broader range of Paeonia species and direct experimental validation of its signaling pathways are crucial next steps in unlocking the full therapeutic potential of this compound.
References
- 1. Root Extracts of Two Cultivars of Paeonia Species: Lipid Composition and Biological Effects on Different Cell Lines: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DUS evaluation of nine intersubgeneric hybrids of Paeonia lactiflora and fingerprint analysis of the chemical components in the roots [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 6. Exploring the anti-skin inflammation substances and mechanism of Paeonia lactiflora Pall. Flower via network pharmacology-HPLC integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of MAPK signalling pathway as a key role of paeoniflorin in the treatment of intrahepatic cholestasis of pregnancy based on network pharmacology and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Benzoylalbiflorin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic activity of Benzoylalbiflorin, focusing on the correlation between its in vitro and in vivo effects. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its closely related and well-studied precursors, Albiflorin and Paeoniflorin, to provide a comprehensive overview of its potential anti-inflammatory and neuroprotective activities. These are compared with established alternative drugs to provide a clear benchmark for its performance.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound's related compounds and established alternatives in key in vitro and in vivo models of inflammation and neurodegeneration.
Table 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | IC50 / Inhibition | Source |
| Paeoniflorin | Nitric Oxide (NO) Production | IC50: 2.2 x 10⁻⁴ mol/L | [1] |
| Prostaglandin E2 (PGE2) Production | 27.56% inhibition at 10⁻⁵ mol/L | ||
| TNF-α Production | 20.57% inhibition at 10⁻⁵ mol/L | ||
| IL-6 Production | 29.01% inhibition at 10⁻⁵ mol/L | ||
| COX-2 Protein Expression | 50.98% reduction | ||
| Albiflorin | Nitric Oxide (NO) Production | IC50: 1.3 x 10⁻² mol/L | [1] |
| Prostaglandin E2 (PGE2) Production | 12.94% inhibition at 10⁻⁵ mol/L | ||
| TNF-α Production | 15.29% inhibition at 10⁻⁵ mol/L | ||
| IL-6 Production | 10.78% inhibition at 10⁻⁵ mol/L | ||
| COX-2 Protein Expression | 17.21% reduction | ||
| Dexamethasone | Nitric Oxide (NO) Production | IC50: 34.60 µg/mL | [1] |
| Celecoxib | COX-2 Enzyme Activity | IC50: 40 nM | [2] |
Table 2: In Vivo Anti-Inflammatory and Neuroprotective Activity
| Compound | Animal Model | Dosage | Key Findings | Source |
| Albiflorin | APP/PS1 Mice (Alzheimer's Disease) | 20 and 40 mg/kg/day (intragastric) for 4 weeks | Ameliorated memory deficits, decreased Aβ levels, reduced reactive oxygen species (ROS).[3][4] | |
| Paeoniflorin | MPTP Mouse Model (Parkinson's Disease) | 2.5 and 5 mg/kg (subcutaneous) for 11 days | Protected dopaminergic neurons, attenuated neuroinflammation.[5][6] | |
| CUMS Rats (Depression) | 30 and 60 mg/kg | Ameliorated depressive-like behaviors, reduced neuronal damage in the hippocampus.[7][8] | ||
| Donepezil | APP/PS1 Mice (Alzheimer's Disease) | 0.1 and 1 mg/kg/day for 10 weeks | Improved cognitive function, reduced Aβ plaques and microglial activation.[9][10] | |
| Fluoxetine | CUMS Mice (Depression) | Not specified | Ameliorated reduction in sucrose preference and increased immobility time.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound, Paeoniflorin, or alternatives) for 1 hour. Subsequently, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Prostaglandin E2 (PGE2) Production: PGE2 levels in the supernatant are measured by ELISA.
-
-
Western Blot Analysis: To assess the effect on inflammatory enzymes, cell lysates are collected and subjected to Western blotting to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In Vivo Neuroprotection Assay: Chronic Unpredictable Mild Stress (CUMS) Rat Model
The CUMS model is a widely used animal model of depression that mimics chronic stress in humans.
-
Animal Model: Male Sprague-Dawley or Wistar rats are subjected to a variety of mild, unpredictable stressors over a period of several weeks. Stressors may include cage tilt, wet bedding, light/dark cycle reversal, and food or water deprivation.
-
Drug Administration: Test compounds (e.g., this compound or Fluoxetine) are administered daily via oral gavage or intraperitoneal injection during the stress period.
-
Behavioral Tests:
-
Sucrose Preference Test: To assess anhedonia, a core symptom of depression, the preference of rats for a sucrose solution over plain water is measured.
-
Forced Swim Test & Tail Suspension Test: These tests measure behavioral despair, where the immobility time of the animal is recorded.
-
-
Neurochemical and Histological Analysis: At the end of the study, brain tissues (particularly the hippocampus) are collected to measure levels of neurotransmitters, neurotrophic factors (like BDNF), and to assess neuronal damage through histological staining.
In Vivo Neuroprotection Assay: APP/PS1 Mouse Model of Alzheimer's Disease
APP/PS1 transgenic mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the progressive accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.
-
Animal Model: APP/PS1 transgenic mice and their wild-type littermates are used.
-
Drug Administration: Test compounds (e.g., this compound or Donepezil) are administered chronically, typically starting before or at the onset of significant pathology.
-
Cognitive Assessment:
-
Morris Water Maze: This test assesses spatial learning and memory by measuring the time it takes for a mouse to find a hidden platform in a pool of water.
-
Y-Maze or Novel Object Recognition Test: These tests are used to evaluate short-term working memory and recognition memory.
-
-
Histopathological and Biochemical Analysis: Brain tissue is analyzed for:
-
Aβ Plaque Load: Amyloid plaques are visualized and quantified using techniques like Congo red or thioflavin-S staining, or by immunohistochemistry with anti-Aβ antibodies.
-
Neuroinflammation: Microglial and astrocyte activation is assessed by immunohistochemistry for markers like Iba1 and GFAP.
-
Synaptic Markers: Levels of synaptic proteins (e.g., synaptophysin, PSD-95) are measured by Western blot to evaluate synaptic integrity.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound's related compounds and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Albiflorin ameliorates memory deficits in APP/PS1 transgenic mice via ameliorating mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of neuroinflammation and amyloid in cognitive impairment in an APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin Ameliorates Chronic Stress-Induced Depression-Like Behaviors and Neuronal Damages in Rats via Activation of the ERK-CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Independent Analysis of Benzoylalbiflorin's Bioactivity: A Comparative Look at its Precursors
Benzoylalbiflorin is a derivative of albiflorin, both of which are major constituents of the medicinal plant Paeonia lactiflora, often used in traditional medicine. Studies on albiflorin and its structural analog, paeoniflorin, have focused on their anti-inflammatory properties. This guide synthesizes the available preclinical data on these compounds, presenting a side-by-side comparison of their effects on key inflammatory mediators and signaling pathways.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of albiflorin and paeoniflorin have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses. The following tables summarize the quantitative data from these studies, comparing the inhibitory effects of both compounds on various pro-inflammatory molecules.
Inhibition of Inflammatory Mediators
| Inflammatory Mediator | Paeoniflorin (Inhibition Rate %) | Albiflorin (Inhibition Rate %) | Key Findings |
| Nitric Oxide (NO) | 17.61 | 17.35 | Both compounds exhibit similar inhibitory effects on NO production.[1][2] |
| Prostaglandin E2 (PGE2) | 27.56 | 12.94 | Paeoniflorin shows a more potent inhibition of PGE2 compared to albiflorin.[1][2] |
| Tumor Necrosis Factor-α (TNF-α) | 20.57 | 15.29 | Paeoniflorin demonstrates slightly higher inhibition of TNF-α production.[1][2] |
| Interleukin-6 (IL-6) | 29.01 | 10.78 | Paeoniflorin is significantly more effective at inhibiting IL-6 production.[1][2] |
Effects on Pro-Inflammatory Enzymes and Gene Expression
| Target | Paeoniflorin | Albiflorin | Key Findings |
| COX-2 Protein Expression | Reduced by 50.98% | Reduced by 17.21% | Paeoniflorin is a more potent inhibitor of COX-2 protein expression.[1][2] |
| iNOS Gene Expression | 35.65% inhibition | 58.36% inhibition | Albiflorin shows a stronger inhibitory effect on iNOS gene expression.[1][2] |
| COX-2 Gene Expression | 38.08% inhibition | 47.64% inhibition | Albiflorin more effectively inhibits COX-2 gene expression.[1][2] |
| IL-6 Gene Expression | 19.72% inhibition | 50.70% inhibition | Albiflorin demonstrates a markedly stronger inhibition of IL-6 gene expression.[1][2] |
| TNF-α Gene Expression | 45.19% inhibition | 12.43% inhibition | Paeoniflorin is more potent in inhibiting TNF-α gene expression.[1][2] |
Experimental Protocols
The following is a detailed methodology for the key in vitro anti-inflammatory assay cited in the comparative data.
LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded into 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well and allowed to adhere overnight.[3]
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (albiflorin or paeoniflorin).
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL to induce an inflammatory response.[4]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine (TNF-α, IL-6) and Prostaglandin (PGE2) Production: The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Analysis of Gene and Protein Expression:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of iNOS, COX-2, TNF-α, and IL-6, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then subjected to qRT-PCR analysis using specific primers.
-
Western Blotting: To determine the protein levels of COX-2, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against COX-2 and a loading control (e.g., GAPDH).
Signaling Pathway Analysis
Both albiflorin and paeoniflorin have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including p38, JNK, and ERK, which are activated by LPS and lead to the production of inflammatory mediators.
Caption: Proposed inhibition of the MAPK signaling pathway.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzoylalbiflorin: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Benzoylalbiflorin, emphasizing safety and adherence to regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, related compounds and general chemical safety principles dictate the necessity of appropriate personal protective equipment.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat or a chemical-resistant apron is mandatory.
Waste Collection and Storage
The initial step in the safe disposal of this compound is its proper collection and storage.
-
Waste Container: Utilize a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste: this compound" and should include the accumulation start date.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1] Store the waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.[1] Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[2]
Disposal Procedures
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Consult Institutional EHS: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
-
Package for Disposal: Ensure the hazardous waste container is securely sealed and the exterior is clean and free of contamination.[2]
-
Labeling: Affix a completed hazardous waste label to the container, including the full chemical name and any known hazards.[2]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the waste container.
In the case of aqueous solutions containing this compound, these must also be treated as hazardous waste and should not be disposed of down the drain.[3]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure there is adequate ventilation.[1] If the spill involves a flammable material, turn off any potential ignition sources if it is safe to do so.[2]
-
Containment: For solid spills, carefully sweep the material to minimize dust generation. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1]
-
Collection: Collect the spilled material and any absorbent into a designated hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
-
Report the Incident: Report the spill to your supervisor and your institution's EHS office as soon as possible.[2]
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 75% capacity for liquids. | [2] |
| Neutralized Aqueous Waste pH | Stabilized pH between 5.5 and 9.5 for drain disposal (if permitted). | [3] |
| Water Flush for Drain Disposal | At least 20 parts water to 1 part neutralized solution. | [3] |
Note: Neutralization and drain disposal are generally not recommended for this compound without explicit permission from your institution's EHS office.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal
References
Essential Safety and Logistical Information for Handling Benzoylalbiflorin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or poorly characterized compounds like Benzoylalbiflorin. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established principles of chemical hygiene and safety is essential. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound, treating it as a compound with unknown toxicity and potential hazards.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure. The selection of PPE should be based on a risk assessment of the procedures being performed. Given the unknown hazard profile of this compound, a minimum of Biosafety Level 2 (BSL-2) precautions should be followed.[1][2]
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance. For those with latex allergies, nitrile is a suitable alternative.[1] Consider double-gloving for enhanced protection. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and aerosols.[1][3][4][5] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a chemical fume hood | A primary engineering control to prevent inhalation of powders or aerosols. If work outside a hood is unavoidable, a NIOSH-approved respirator may be necessary based on a risk assessment.[4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills.[1] |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety from receipt of the compound to its final disposal.
Experimental Protocol: Handling Solid this compound
This protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.
-
Preparation:
-
Before starting, ensure the chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
To minimize the generation of airborne particles, handle the solid compound gently. Do not pour directly from a large container if it can be avoided; use a spatula.
-
Use a tared weigh boat or paper.
-
-
Solubilization:
-
If dissolving the compound, add the solvent to the container with the weighed this compound slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol, depending on compatibility) and wipe dry.
-
Carefully wipe down the exterior of any containers of this compound before storing them.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield or goggles, followed by the lab coat. Wash hands thoroughly with soap and water immediately after removing PPE.[1]
-
Disposal Plan
Proper waste management is a critical component of laboratory safety.
-
Chemical Waste: All unused this compound and solutions containing it should be disposed of as hazardous chemical waste.[3]
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste" and the chemical name.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste bag within the fume hood.[1]
-
Dispose of this bag according to your institution's hazardous waste procedures.
-
Disclaimer: Since a specific Safety Data Sheet for this compound was not found, this guidance is based on general best practices for handling chemical compounds of unknown toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a thorough risk assessment before beginning any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
